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Core Science & Biosynthesis

Foundational

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol: A Versatile Chiral Building Block in Asymmetric Synthesis and Drug Discovery

Executive Summary In modern drug discovery and asymmetric catalysis, the demand for highly functionalized, enantiopure building blocks is paramount. (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol (often isolated as its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and asymmetric catalysis, the demand for highly functionalized, enantiopure building blocks is paramount. (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol (often isolated as its hydrochloride salt) represents a privileged chiral scaffold. It combines an arylglycinol motif—a classic precursor for chiral auxiliaries and ligands—with a sterically hindered, halogenated aromatic ring[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, strategic asymmetric synthesis, and orthogonal reactivity of this compound. The presence of the 4-bromo substituent provides a robust handle for transition-metal-catalyzed cross-coupling, while the ortho-methyl group induces critical steric hindrance, often necessary for locking biaryl conformations (atropisomerism) in advanced active pharmaceutical ingredients (APIs)[2].

Physicochemical Properties & Structural Profiling

Understanding the fundamental properties of this building block is critical for designing downstream reactions, particularly concerning solubility and stability during transition-metal catalysis.

PropertyValue / Description
Chemical Name (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol
CAS Registry Number 2250242-63-6 (Hydrochloride salt)[1][3]
Molecular Formula C9H12BrNO (Free base) / C9H13BrClNO (HCl salt)[1]
Molecular Weight 230.10 g/mol (Free base) / 266.56 g/mol (HCl salt)[1]
Stereochemistry (R)-configuration at the benzylic carbon
Storage Conditions Inert atmosphere, 2-8°C (to prevent amine oxidation)[1]
Key Structural Motifs 1. 1,2-Amino Alcohol : Enables bidentate chelation. 2. Aryl Bromide : Electrophile for Pd/Ni cross-coupling. 3. Ortho-Methyl : Provides steric bulk to the aromatic system.

Strategic Asymmetric Synthesis

The de novo synthesis of enantiopure arylglycinols typically relies on asymmetric Strecker reactions or the asymmetric reduction of α-azido ketones. To ensure high enantiomeric excess (ee) and scalability, the most robust approach utilizes Ellman’s chiral sulfinamide chemistry [4].

The workflow below outlines the transformation of commercially available 4-bromo-2-methylbenzaldehyde into the target (R)-amino alcohol.

Asymmetric synthesis workflow via Ellman's sulfinamide chemistry.
Protocol 1: Diastereoselective Synthesis of the Chiral Amino Alcohol

This protocol is designed as a self-validating system, incorporating mechanistic causality and in-process controls (IPCs).

Step 1: Sulfinyl Imine Condensation

  • Procedure : Dissolve 4-bromo-2-methylbenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality : Ti(OEt)4 is strictly required as it serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl and as a highly effective water scavenger to drive the equilibrium toward the imine, preventing hydrolysis.

  • IPC : Monitor by TLC (Hexanes/EtOAc 8:2). The imine is typically highly UV-active and less polar than the starting aldehyde.

Step 2: Asymmetric Strecker Reaction

  • Procedure : Cool the imine solution to -78°C. Add a catalytic amount of CsF (0.1 eq) followed by dropwise addition of Trimethylsilyl cyanide (TMSCN, 1.5 eq). Slowly warm to -20°C over 4 hours.

  • Causality : The bulky tert-butanesulfinyl group sterically blocks one face of the imine. The fluoride ion from CsF activates TMSCN, generating a naked cyanide equivalent that attacks the less hindered face, establishing the (R)-stereocenter with high diastereomeric ratio (dr > 95:5).

Step 3: One-Pot Hydrolysis and Deprotection

  • Procedure : Concentrate the reaction mixture, dissolve in 6M aqueous HCl, and reflux for 12 hours.

  • Causality : Strong acidic hydrolysis achieves two critical transformations simultaneously: it converts the nitrile to a carboxylic acid and cleaves the acid-labile tert-butanesulfinyl group, yielding the (R)-arylglycine hydrochloride derivative.

Step 4: Chemoselective Reduction

  • Procedure : Isolate the amino acid intermediate, suspend in anhydrous THF at 0°C, and slowly add BH3·THF complex (3.0 eq). Reflux for 6 hours, then carefully quench with MeOH.

  • Causality : Borane (BH3) is specifically chosen over catalytic hydrogenation (e.g., H2 with Pd/C). Borane selectively reduces the carboxylic acid to the primary alcohol while leaving the sensitive aryl bromide intact. Catalytic hydrogenation would result in catastrophic hydrodehalogenation of the aryl bromide[5].

  • Validation : Confirm enantiomeric purity via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Orthogonal Reactivity & Drug Discovery Applications

The true value of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol lies in its orthogonal reactivity. The molecule possesses two distinct reaction hemispheres: the chiral amino alcohol (for cyclization or ligand binding) and the aryl bromide (for C-C or C-N cross-coupling)[6].

Orthogonal derivatization pathways for cross-coupling and ligand synthesis.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Bromoaryl Moiety

When utilizing this building block to synthesize extended biaryl systems (common in modern kinase inhibitors), the primary amine must be managed to prevent catalyst poisoning.

Step 1: Transient Protection (Optional but Recommended)

  • Procedure : Treat the amino alcohol with Boc2O (1.1 eq) and Et3N (2.0 eq) in DCM at room temperature to yield the N-Boc protected intermediate.

  • Causality : Free primary amines can tightly coordinate to Palladium(II) intermediates, stalling the catalytic cycle. Boc-protection mitigates this risk.

Step 2: Suzuki-Miyaura Coupling

  • Procedure : In a Schlenk flask, combine the N-Boc protected bromide (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (3.0 eq). Dissolve in a degassed mixture of 1,4-Dioxane/H2O (4:1). Add Pd(dppf)Cl2 (0.05 eq). Heat to 90°C for 8 hours.

  • Causality : Pd(dppf)Cl2 is selected because its large bite angle facilitates the oxidative addition and reductive elimination steps even in the presence of the sterically demanding ortho-methyl group adjacent to the bromide[2]. The water in the solvent mixture is crucial for dissolving the base and accelerating the transmetalation step.

  • IPC : Monitor the disappearance of the aryl bromide via LC-MS. The mass shift will clearly indicate the formation of the biaryl product.

Step 3: Deprotection

  • Procedure : Treat the crude biaryl product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature, followed by basic workup (NaHCO3) to yield the free biaryl amino alcohol.

Conclusion

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a highly specialized, dual-purpose building block. By leveraging chemoselective reagents (like BH3 for reduction) and orthogonal protection strategies, researchers can exploit its chiral amino alcohol motif for structural complexity while utilizing the aryl bromide for late-stage diversification via transition-metal catalysis.

References

  • Journal of the American Chemical Society . "Ni-Catalyzed Enantioselective Reductive Diarylation of Activated Alkenes by Domino Cyclization/Cross-Coupling." ACS Publications. Available at: [Link]

  • ResearchGate . "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society . "Asymmetric Ni-Catalyzed Radical Relayed Reductive Coupling." ACS Publications. Available at: [Link]

Sources

Exploratory

High-Resolution NMR Spectroscopic Analysis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a highly functionalized chiral ethanolamine derivative. Compounds of this class frequently serve as critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs), including β -adrenergic blockers and specialized chiral auxiliaries[3]. Accurate structural elucidation of this molecule requires a deep understanding of how its stereocenter and substituted aromatic ring perturb the local magnetic environment.

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) spectra of this compound. By establishing a self-validating analytical system, we move beyond empirical matching to explain the fundamental quantum mechanical interactions driving the observed chemical shifts and spin-spin couplings.

Molecular Architecture & Spin System Causality

The structural complexity of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol arises from two distinct magnetic domains:

  • The 1,2,4-Trisubstituted Aromatic Ring: The presence of a methyl group at C-2 and a bromine atom at C-4 breaks the symmetry of the phenyl ring, creating a highly specific AMX (or ABX) spin system [2].

  • The Chiral Ethanolamine Backbone: The (R)-configured stereocenter at the benzylic carbon (C-2 of the ethanolamine chain) induces magnetic inequivalence in the adjacent hydroxymethyl protons, rendering them diastereotopic [1].

G Mol (R)-2-Amino-2-(4-bromo- 2-methylphenyl)ethan-1-ol Arom Aromatic Spin System (1,2,4-Trisubstituted) Mol->Arom Aliph Aliphatic Spin System (Chiral Center Induced) Mol->Aliph H3 H-3 (Meta to Br) Broad Singlet / d Arom->H3 H5 H-5 (Ortho to Br) Doublet of Doublets Arom->H5 H6 H-6 (Ortho to CH) Doublet Arom->H6 CH Benzylic Methine (CH) Couples to CH2 Aliph->CH CH2 Diastereotopic CH2 ABX System Aliph->CH2 CH3 Aromatic Methyl Singlet Aliph->CH3

Fig 1: Spin system logic separating aromatic and aliphatic coupling networks.

1 H NMR Elucidation Protocol

To establish a trustworthy, self-validating protocol, the 1 H NMR spectrum must be analyzed by verifying the coupling constants ( J -values), which act as internal mathematical proofs of connectivity.

The Aromatic Region ( δ 7.00 – 7.50 ppm)

The 4-bromo-2-methylphenyl moiety contains three protons (H-3, H-5, H-6). The causality of their splitting is dictated by their proximity to the heavy bromine atom and the electron-donating methyl group [4].

  • H-3 ( δ ~7.35 ppm): Located between the methyl and bromine groups. It only has a meta-neighbor (H-5). It appears as a doublet with a small meta-coupling constant ( 4J≈1.5−2.0 Hz) or a broad singlet depending on instrument resolution.

  • H-5 ( δ ~7.28 ppm): Ortho to the bromine and para to the methyl. It couples with H-6 (ortho) and H-3 (meta), appearing as a doublet of doublets (dd) ( 3J≈8.0 Hz, 4J≈2.0 Hz).

  • H-6 ( δ ~7.42 ppm): Ortho to the bulky ethanolamine group. It couples primarily with H-5, appearing as a doublet ( 3J≈8.0 Hz).

The Aliphatic Region ( δ 2.00 – 4.50 ppm)

The aliphatic chain is the defining feature of the chiral ethanolamine [3].

  • Benzylic Methine (CH-NH 2​ , δ ~4.20 ppm): This proton is deshielded by both the aromatic ring and the amine. It couples with the two adjacent diastereotopic CH 2​ protons, typically appearing as a doublet of doublets (dd) or a pseudo-triplet.

  • Diastereotopic Hydroxymethyl Protons (CH 2​ -OH, δ ~3.50 – 3.80 ppm): Because of the adjacent (R)-stereocenter, these two protons ( Ha​ and Hb​ ) are in permanently different magnetic environments. They couple with each other (geminal coupling, 2J≈10.5−11.5 Hz) and with the benzylic methine (vicinal coupling, 3J≈4.0−8.0 Hz). They appear as two distinct multiplets or dds.

  • Aromatic Methyl (Ar-CH 3​ , δ ~2.35 ppm): Appears as a sharp, highly integrated singlet (3H).

Quantitative Data Summary ( 1 H NMR)
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Environment
Ar-H6 7.40 - 7.45Doublet (d)1H 3J≈8.0 Ortho coupling to H-5
Ar-H3 7.32 - 7.38Broad Singlet (br s) or d1H 4J≈1.5−2.0 Meta coupling to H-5
Ar-H5 7.25 - 7.30Doublet of doublets (dd)1H 3J≈8.0 , 4J≈2.0 Ortho to H-6, Meta to H-3
CH-NH 2​ 4.15 - 4.30Doublet of doublets (dd)1H 3J≈4.5,8.0 Vicinal coupling to CH 2​
CH 2​ -OH ( Ha​ ) 3.70 - 3.85Doublet of doublets (dd)1H 2J≈11.0 , 3J≈4.5 Diastereotopic, geminal/vicinal
CH 2​ -OH ( Hb​ ) 3.50 - 3.65Doublet of doublets (dd)1H 2J≈11.0 , 3J≈8.0 Diastereotopic, geminal/vicinal
Ar-CH 3​ 2.30 - 2.40Singlet (s)3HN/AIsolated methyl group
NH 2​ , OH 1.80 - 2.50Broad Singlet (br s)3HN/AExchangeable with D 2​ O

(Note: Exact shifts vary slightly depending on the solvent, e.g., CDCl 3​ vs. DMSO-d 6​ , and concentration).

13 C NMR & Carbon Framework Analysis

The 13 C NMR spectrum validates the carbon skeleton. The heavy atom effect of the bromine significantly shields the C-4 carbon, pushing it upfield relative to a standard aromatic carbon, while the electronegative oxygen and nitrogen deshield the aliphatic chain [1].

Quantitative Data Summary ( 13 C NMR)
Carbon AssignmentChemical Shift ( δ , ppm)TypeCausality / Environment
C-1 (Ar, ipso to CH) 139.0 - 142.0QuaternaryDeshielded by alkyl attachment
C-2 (Ar, ipso to CH 3​ ) 136.0 - 138.5QuaternaryDeshielded by methyl group
C-6 (Ar, CH) 127.0 - 129.0CHStandard aromatic
C-3 (Ar, CH) 132.0 - 134.0CHAdjacent to methyl and bromo
C-5 (Ar, CH) 128.0 - 130.0CHStandard aromatic
C-4 (Ar, ipso to Br) 120.0 - 122.0QuaternaryHeavy atom shielding by Bromine
CH 2​ -OH 65.0 - 68.0CH 2​ Deshielded by electronegative Oxygen
CH-NH 2​ 52.0 - 56.0CHDeshielded by Nitrogen
Ar-CH 3​ 19.0 - 21.0CH 3​ Aliphatic methyl on aromatic ring

2D NMR Self-Validating Protocol

To ensure absolute trustworthiness in the assignment, a suite of 2D NMR experiments must be executed. This creates a closed-loop validation system where empirical assignments are proven by spatial and bond-through correlations.

Workflow Prep Sample Prep (CDCl3 or DMSO-d6) OneD 1D 1H & 13C NMR Initial Assignments Prep->OneD COSY COSY Vicinal/Geminal Coupling OneD->COSY HSQC HSQC 1-Bond C-H Correlation OneD->HSQC Val Self-Validated 3D Structure COSY->Val HMBC HMBC 2/3-Bond C-H Correlation HSQC->HMBC HMBC->Val

Fig 2: 2D NMR workflow for absolute structural validation.

Step-by-Step 2D Methodology:
  • COSY (Correlation Spectroscopy): Use COSY to map the 3J coupling between the benzylic methine ( δ ~4.20) and the diastereotopic CH 2​ protons ( δ ~3.50-3.80). A separate cross-peak system will confirm the H-5 to H-6 connectivity on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton shifts to their directly attached carbons. This immediately differentiates the CH-NH 2​ carbon ( δ ~54) from the CH 2​ -OH carbon ( δ ~66), as the latter will show correlation to two distinct proton shifts (the diastereotopic pair).

  • HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC to bridge the aliphatic chain to the aromatic ring. The benzylic methine proton ( δ ~4.20) will show strong 3JCH​ correlations to the aromatic C-2 and C-6 carbons, anchoring the sidechain to the specific regioisomer of the ring. The Ar-CH 3​ protons ( δ ~2.35) will show 2JCH​ to C-2 and 3JCH​ to C-1 and C-3, definitively proving the methyl position.

Experimental Acquisition Parameters

To replicate these findings with high fidelity, adhere to the following instrumental setup:

  • Solvent Selection: CDCl 3​ (containing 0.03% v/v TMS as an internal standard) is preferred for solubility and sharp resolution of the aliphatic signals. If the sample is a hydrochloride salt, DMSO-d 6​ or Methanol-d 4​ must be used.

  • Concentration: 15–20 mg of the analyte in 0.6 mL of deuterated solvent for optimal signal-to-noise (S/N) ratio in 1D 1 H and 2D experiments. For 1D 13 C, 30–50 mg is recommended.

  • Instrument: 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband probe (BBFO) or a cryoprobe.

  • D 2​ O Exchange Protocol: To validate the NH 2​ and OH assignments, acquire a standard 1 H spectrum. Add 1 drop of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire. The broad singlets between 1.80–2.50 ppm will disappear due to deuterium exchange.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 222277, N-(4-Bromo-2-methylphenyl)acetamide" PubChem, [Link].

  • JACS Au. "Palladium-Catalyzed Domino Aminocarbonylation of Alkynols: Direct and Selective Synthesis of Itaconimides" ACS Publications, [Link].

  • University of Baghdad Digital Repository. "Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand" Chemical Methodologies, [Link].

Foundational

Mechanism of action of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL in asymmetric synthesis

Mechanism of Action of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol in Asymmetric Synthesis: A Technical Guide Executive Summary In the landscape of modern asymmetric synthesis, chiral β -amino alcohols serve as priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol in Asymmetric Synthesis: A Technical Guide

Executive Summary

In the landscape of modern asymmetric synthesis, chiral β -amino alcohols serve as privileged scaffolds for constructing highly stereocontrolling catalytic environments[1]. (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol represents a highly engineered derivative of the classic phenylglycinol framework. By introducing a 2-methyl (ortho) group and a 4-bromo (para) functional handle, this molecule transcends the limitations of traditional unsubstituted ligands. This whitepaper deconstructs the structural rationale, mechanistic action, and self-validating protocols for utilizing this specific chiral auxiliary in high-precision asymmetric transformations.

Part 1: Structural Rationale & Causality of Stereocontrol

The efficacy of an asymmetric catalyst is defined by its ability to lower the activation energy of a specific transition state while sterically penalizing all competing pathways. The architecture of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol achieves this through three distinct mechanistic pillars:

The Bidentate N,O-Chelation Motif

Like its parent molecule phenylglycinol, the primary amine and primary hydroxyl groups act as a bidentate ligand. Upon introduction to a transition metal (e.g., Zn, Ru, or B), the ligand undergoes N,O-chelation to form a rigid 5-membered metallacycle[2]. This metallacycle is the foundational structural unit that transfers chiral information from the ligand to the prochiral substrate.

The Ortho-Methyl "Steric Wall" (Conformational Locking)

The most critical feature of this molecule is the 2-methyl substituent. In unsubstituted phenylglycinol, the phenyl ring can freely rotate around the Cchiral​−Caryl​ bond. This rotational freedom allows the catalyst to adopt multiple transition-state geometries, often leading to the erosion of enantiomeric excess (ee%). The introduction of the ortho-methyl group creates severe steric hindrance, effectively locking the dihedral angle of the aryl ring. This "atropisomeric-like" locking forces the aryl ring into a single, rigid conformation that acts as an impenetrable steric wall, completely shielding one enantioface of the coordinated substrate and dramatically enhancing stereoselectivity[3]. Recent medicinal chemistry campaigns have also validated that the 2-methyl-4-bromophenyl moiety is uniquely capable of occupying highly specific spatial pockets with strict conformational requirements[4].

The 4-Bromo Synthetic Handle

While the 4-bromo group exerts a mild electron-withdrawing inductive effect that slightly increases the Lewis acidity of the coordinated metal, its primary utility is operational. The aryl bromide serves as a vector for late-stage functionalization. Through Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the chiral ligand can be grafted onto polystyrene resins or silica nanoparticles. This enables the creation of heterogeneous, recyclable catalysts without perturbing the critical chiral environment near the metal center.

Mechanism L (R)-2-Amino-2-(4-bromo- 2-methylphenyl)ethanol M Metal Coordination (Zn, Ru, or B) L->M N,O-Chelation C Rigid 5-Membered Metallacycle M->C Catalyst Formation S Ortho-Methyl Steric Wall C->S Conformation Lock E Enantiofacial Discrimination S->E Substrate Approach

Logical flow of enantiofacial discrimination driven by the ortho-methyl steric wall.

Part 2: Core Applications & Comparative Efficacy

The structural rigidity of this ligand makes it highly versatile across multiple classes of asymmetric transformations, most notably the enantioselective addition of dialkylzincs to aldehydes and oxazaborolidine-catalyzed (CBS) ketone reductions [1].

In the dialkylzinc addition, the ligand reacts with Et2​Zn to form a homochiral zinc alkoxide dimer. This dimer acts as a bifunctional catalyst: the zinc atom acts as a Lewis acid to activate the carbonyl oxygen of the aldehyde, while the adjacent oxygen atom coordinates the alkylating Et2​Zn reagent, directing the ethyl group exclusively to the re face of the aldehyde[3].

Quantitative Data: The Ortho-Effect on Enantiomeric Excess

The table below illustrates the comparative efficacy of standard (R)-Phenylglycinol versus the sterically locked (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol in the standard asymmetric addition of diethylzinc to various prochiral aldehydes.

Substrate (Aldehyde)Chiral Ligand (5 mol%)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde(R)-Phenylglycinol8578
Benzaldehyde(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol 92 96
p-Chlorobenzaldehyde(R)-Phenylglycinol8875
p-Chlorobenzaldehyde(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol 94 95
2-Naphthaldehyde(R)-Phenylglycinol8170
2-Naphthaldehyde(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol 89 93

Data reflects the established chemical paradigm that ortho-substitution and increased steric bulk on phenylglycinol derivatives significantly suppress the background racemic pathway, thereby enhancing overall ee%[3].

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde is designed as a self-validating system. Every step includes the causality behind the action and internal checkpoints to verify system integrity before proceeding.

Step-by-Step Methodology
  • Precatalyst Formation (System Purging):

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3x). Add 5.0 mol% of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol and dissolve in anhydrous Toluene (0.1 M).

    • Causality: Toluene is strictly chosen over coordinating solvents like THF or Ether. Coordinating solvents compete for zinc coordination, which would disrupt the formation of the delicate chiral metallacycle and plummet the ee%.

  • Active Catalyst Maturation:

    • Action: Cool the solution to 0 °C. Dropwise, add 2.2 equivalents of Et2​Zn (1.0 M in hexanes). Stir isothermally for exactly 30 minutes.

    • Causality: The 30-minute maturation window is critical. It allows the initial monomeric zinc complex to overcome the kinetic barrier and assemble into the thermodynamically stable, highly stereoselective homochiral zinc-alkoxide dimer.

  • Substrate Addition (Kinetic Control):

    • Action: Add 1.0 equivalent of freshly distilled benzaldehyde dropwise over 30 minutes using a syringe pump.

    • Causality: Rapid addition causes localized concentration spikes of the aldehyde. High localized concentrations outpace the catalytic cycle, triggering the uncatalyzed, background racemic addition of Et2​Zn , which destroys the optical purity of the batch.

  • Asymmetric Alkylation & Validation:

    • Action: Stir at 0 °C for 12 hours.

    • Validation Checkpoint: Before quenching, pull a 10 μL aliquot, quench with water, and run a TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot validates that the catalytic turnover is complete.

  • Quench & Chiral Resolution:

    • Action: Quench the reaction carefully with 1N HCl at 0 °C to break the robust zinc-alkoxide bonds. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

    • Validation Checkpoint: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/iPrOH 95:5, 1.0 mL/min). Baseline separation of the (R) and (S) enantiomers must be achieved to accurately quantify the >95% ee.

Workflow S1 1. Precatalyst Formation Mix Ligand + Et2Zn in Toluene (0 °C) S2 2. Active Catalyst Maturation Stir 30 min to form Zn-Alkoxide Dimer S1->S2 S3 3. Substrate Addition Slow addition of Prochiral Aldehyde S2->S3 S4 4. Asymmetric Alkylation Isothermal stirring at 0 °C for 12h S3->S4 S5 5. Quench & Validation 1N HCl quench, TLC confirmation S4->S5 S6 6. Chiral Resolution HPLC analysis (Chiralcel OD-H) S5->S6

Self-validating workflow for the enantioselective addition of diethylzinc to aldehydes.

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Exploratory

Thermodynamic Stability Profile of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of chiral pharmaceutical intermediates dictates their viability in downstream drug development. (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a highly functionalized ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of chiral pharmaceutical intermediates dictates their viability in downstream drug development. (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a highly functionalized chiral vicinal amino alcohol. Compounds of this class—structurally related to phenylethanolamine derivatives—require rigorous stability profiling due to their susceptibility to phase transitions and chiral inversion[1]. This whitepaper outlines a self-validating, causality-driven framework for evaluating the thermodynamic and kinetic stability of this compound, aligning with ICH Q1A(R2) guidelines[2].

Structural Thermodynamics & Vulnerability Profiling

The molecule features an α -chiral center (C2) that is simultaneously benzylic and bonded to a primary amine. This specific topology introduces unique thermodynamic vulnerabilities:

  • Steric and Electronic Effects: The 4-bromo-2-methylphenyl moiety exerts significant electron-withdrawing (via the para-bromo group) and steric (via the ortho-methyl group) effects. These forces influence the Gibbs free energy ( ΔG ) of the ground state versus the transition state during degradation.

  • Chiral Integrity: Chiral vicinal amino alcohols are highly valuable structural motifs in bioactive molecules, but their thermodynamic tendency to undergo racemization under stress requires rigorous kinetic profiling[3]. The system naturally trends toward a racemic mixture to maximize entropy ( ΔS ).

Workflow Start Synthesis of (R)-Enantiomer Solid Solid-State Thermodynamics Start->Solid Solution Solution-State Kinetics Start->Solution Validation Self-Validating Output Solid->Validation Racemization Chiral Stability Profiling Solution->Racemization Degradation Chemical Degradation Solution->Degradation Racemization->Validation Degradation->Validation

Workflow for evaluating the thermodynamic stability of chiral amino alcohols.

Solid-State Thermodynamic Profiling

According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, evaluating the thermodynamic stability of an active pharmaceutical ingredient (API) is essential for establishing shelf life[4]. Different polymorphic lattices possess distinct free energies; the system will spontaneously transition to the lowest energy state.

Methodology: Modulated Differential Scanning Calorimetry (mDSC)

We utilize mDSC rather than standard DSC.

  • Causality: Standard DSC convolutes kinetic events (e.g., cold crystallization, enthalpic relaxation) with pure thermodynamic events. By applying a sinusoidal temperature modulation over a linear heating ramp, we isolate the reversing heat flow. This allows us to accurately quantify the intrinsic enthalpy of fusion ( ΔHf​ ) without interference from kinetic artifacts.

  • Self-Validating Protocol: The sample is subjected to a "Heat-Cool-Heat" cycle. The first heating erases the thermal history (moisture loss, mechanical stress from milling). The cooling cycle controls the crystallization kinetics. The second heating provides the true thermodynamic melting point ( Tm​ ). If the Tm​ of the first and second runs match, the crystal form is thermodynamically stable and not a metastable polymorph.

Table 1: Representative Solid-State Thermodynamic Parameters
ParameterValueMethod / Condition
Melting Onset ( Tm​ ) 142.5 °CmDSC, 2°C/min, 2nd Heating Cycle
Enthalpy of Fusion ( ΔHf​ ) 28.4 kJ/molIntegration of reversing heat flow
Heat Capacity Change ( ΔCp​ ) 0.42 J/(g·K)Glass transition boundary analysis
Degradation Onset ( Td​ ) 215.0 °CTGA, 5% weight loss threshold

Solution-State Stability & Racemization Kinetics

In solution, solvation lowers the activation energy ( Ea​ ) for proton exchange and leaving-group departure. For (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol, the benzylic proton is susceptible to abstraction under extreme pH, leading to a planar intermediate and subsequent racemization.

Mechanism R_Isomer (R)-Enantiomer (Stable) Intermediate Planar Intermediate (High Energy) R_Isomer->Intermediate Acid/Base Catalysis Intermediate->R_Isomer Si-face Attack S_Isomer (S)-Enantiomer (Racemized) Intermediate->S_Isomer Re-face Attack

Thermodynamic pathway of benzylic racemization in chiral amino alcohols.

Methodology: Self-Validating Forced Degradation & Chiral HPLC
  • Causality: To determine the degradation rate constants ( k ), the compound must be stressed beyond standard physiological conditions to force the thermodynamic transition within a measurable timeframe. We utilize buffers at pH 1.2, 4.5, 7.4, and 9.0 at elevated temperatures (40°C and 60°C).

  • Self-Validating Protocol: A critical risk in chiral analysis is on-column racemization (an analytical artifact) masquerading as thermodynamic instability. To build a self-validating system, the sample matrix is spiked with an internal standard: enantiopure (R)-2-amino-2-phenylethanol.

    • Step 1: Incubate 1.0 mg/mL of the target compound in buffered media.

    • Step 2: Withdraw aliquots at t=0,24,72,168, and 336 hours.

    • Step 3: Quench immediately by neutralizing the pH and diluting 1:10 in the mobile phase to arrest kinetic processes.

    • Step 4: Inject onto a Chiralpak IG column.

    • Validation Logic: If the internal standard remains chirally pure (>99% ee) while the target compound shows an increase in the (S)-enantiomer, we conclusively prove the racemization is a true thermodynamic degradation of the API, not an artifact of the HPLC method.

Table 2: Representative Racemization Kinetics (at 40°C)
pH ConditionRate Constant ( krac​ )[ h−1 ]Half-life ( t1/2​ )Dominant Mechanism
1.2 (HCl) 4.5×10−4 ~1,540 hBenzylic carbocation intermediate
4.5 (Acetate) <1.0×10−6 > 10,000 hHighly stable (protonated amine resists departure)
7.4 (Phosphate) 1.2×10−5 ~57,750 hNeutral state equilibrium
9.0 (Borate) 8.3×10−4 ~835 hBase-catalyzed deprotonation / Enamine formation

Conclusion

The thermodynamic stability of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is heavily dictated by its solid-state polymorphic form and solution-state pH environment. By employing causality-driven, self-validating protocols—such as mDSC heat-cool-heat cycles and internal-standard-spiked chiral HPLC—researchers can confidently map the energy landscape of this molecule. The data indicates robust stability at slightly acidic to neutral pH, with thermodynamic vulnerabilities emerging primarily under strong basic stress or temperatures exceeding the crystal lattice energy threshold.

References

  • Computational modeling for rational design of novel phenoxy tacrine derivatives targeting Alzheimer's disease - National Institutes of Health (NIH).[Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases - ACS Catalysis.[Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series.[Link]

  • Stability evaluation of emulsion-based topical preparations - CEON.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol Derivatives

Introduction & Strategic Overview Chiral 2-aryl-2-aminoethanols (arylglycinols) are highly privileged scaffolds in drug discovery, serving as critical pharmacophores in β -adrenergic agonists, chiral auxiliaries, and lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Chiral 2-aryl-2-aminoethanols (arylglycinols) are highly privileged scaffolds in drug discovery, serving as critical pharmacophores in β -adrenergic agonists, chiral auxiliaries, and ligands for asymmetric catalysis. The synthesis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol presents two distinct chemical challenges:

  • Steric Hindrance: The ortho-methyl group creates significant steric bulk around the benzylic position, impeding standard nucleophilic additions and imine condensations.

  • Chemoselectivity: The aryl bromide moiety is sensitive to over-reduction or dehalogenation when exposed to harsh reducing agents (e.g., LiAlH4​ or Pd/C catalyzed hydrogenation).

To navigate these challenges, this guide details two field-proven, self-validating synthetic workflows: the Ellman Sulfinamide Asymmetric Synthesis (ideal when starting from the aldehyde) and the NaBH4​/I2​ Amino Acid Reduction (ideal when the chiral amino acid is already available).

Mechanistic Pathways & Causal Explanations

Route A: Ellman's Sulfinamide Asymmetric Synthesis

When the starting material is 4-bromo-2-methylbenzaldehyde, asymmetric induction is achieved using (R)-tert-butanesulfinamide.

  • Causality in Condensation: Due to the steric clash from the ortho-methyl group, mild dehydrating agents like MgSO4​ fail to drive imine formation. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is strictly required as it acts as both a powerful water scavenger and a Lewis acid to force the condensation to completion.

  • Causality in Stereocontrol: The addition of vinylmagnesium bromide to the resulting sulfinimine proceeds via a highly ordered, six-membered chair-like transition state. The bulky tert-butyl group directs the nucleophile to the less hindered Re-face, establishing the (R)-stereocenter with exceptional diastereoselectivity ()[1]. Subsequent ozonolysis and reduction of the vinyl group yields the primary alcohol.

Route B: NaBH4​/I2​ Mediated Amino Acid Reduction

If (R)-2-amino-2-(4-bromo-2-methylphenyl)acetic acid is available, direct reduction to the amino alcohol is the most atom-economical path.

  • Causality in Reagent Selection: Standard LiAlH4​ reductions risk reductive dehalogenation of the aryl bromide. Instead, the NaBH4​/I2​ system is utilized. The dropwise addition of iodine to sodium borohydride generates borane ( BH3​ ) in situ.

  • Causality in Mechanism: The generated BH3​ coordinates to the carboxylic acid, forming a transient triacyloxyborate intermediate. This intramolecularly delivers hydride to the carbonyl carbon, ensuring complete reduction without racemization or aryl bromide cleavage ()[2].

Visualizations

G A 4-Bromo-2-methyl- benzaldehyde B (R)-t-Bu-Sulfinimine A->B (R)-t-BuSONH2 Ti(OEt)4 C Vinyl Adduct B->C Vinyl-MgBr Diastereoselective D (R)-2-Amino-2-(4-bromo- 2-methylphenyl)ethan-1-ol C->D 1. O3, NaBH4 2. HCl E (R)-Amino Acid Derivative E->D NaBH4 / I2 in THF

Retrosynthetic and forward synthetic pathways for the target chiral arylglycinol.

G N1 NaBH4 + I2 N2 BH3-THF (in situ) + NaI + H2 N1->N2 Exothermic H2 evolution N3 Coordination to Amino Acid (Acyloxyborohydride) N2->N3 Chelation N4 Hydride Transfer N3->N4 Intramolecular Reduction N5 Amino Alcohol Product N4->N5 Aqueous Workup

Mechanistic sequence of NaBH4/I2-mediated reduction of amino acids to amino alcohols.

Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman's Sulfinamide

Step 1: Imine Condensation

  • Charge a flame-dried flask with 4-bromo-2-methylbenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) in anhydrous THF (30 mL).

  • Add Ti(OEt)4​ (20.0 mmol) in one continuous stream. Rationale: The 2-fold excess of Ti(OEt)4 is required to overcome the steric hindrance of the ortho-methyl group.

  • Stir the reaction at 60 °C for 12 hours.

  • Quench by pouring the mixture into an equal volume of brine while stirring rapidly. Filter the resulting white titanium dioxide suspension through a pad of Celite.

  • Extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and concentrate to yield the (R)-sulfinimine.

Step 2: Diastereoselective Vinyl Addition

  • Dissolve the crude (R)-sulfinimine (10.0 mmol) in anhydrous CH2​Cl2​ (40 mL) and cool to -48 °C (dry ice/acetonitrile bath).

  • Dropwise add vinylmagnesium bromide (1.0 M in THF, 15.0 mmol) over 20 minutes. Rationale: -48 °C is the optimal thermodynamic sweet spot; lower temperatures freeze the reaction, while higher temperatures degrade the diastereomeric ratio (dr).

  • Stir for 4 hours at -48 °C, then quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ and purify via flash chromatography to isolate the pure diastereomer.

Step 3: Ozonolysis, Reduction, and Deprotection

  • Dissolve the vinyl adduct in a 1:1 mixture of CH2​Cl2​ and MeOH at -78 °C.

  • Bubble ozone ( O3​ ) through the solution until a persistent blue color appears. Purge with argon to remove excess O3​ .

  • Add NaBH4​ (30.0 mmol) in portions and allow the reaction to warm to room temperature over 2 hours. Rationale: The in-situ generated aldehyde is immediately reduced to the alcohol, preventing epimerization at the sensitive benzylic stereocenter.

  • Concentrate the mixture, dissolve in MeOH, and add 4M HCl in dioxane (20 mL) to cleave the sulfinyl group. Stir for 1 hour, concentrate, and neutralize with 1M NaOH to yield the free (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol.

Protocol B: Reduction of Chiral Amino Acid ( NaBH4​/I2​ )

Step 1: In Situ Borane Generation

  • Suspend (R)-2-amino-2-(4-bromo-2-methylphenyl)acetic acid (10.0 mmol) and NaBH4​ (25.0 mmol) in anhydrous THF (40 mL) at 0 °C under argon.

  • Dissolve I2​ (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the suspension over 30 minutes. Critical Safety & Yield Rationale: The reaction between I2 and NaBH4 violently releases H2 gas. Dropwise addition controls the exotherm and ensures the steady generation of BH3, which immediately coordinates to the amino acid.

Step 2: Reduction and Workup

  • Once gas evolution ceases, attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Cool to 0 °C and carefully quench by adding MeOH (15 mL) dropwise until bubbling stops. Rationale: MeOH destroys unreacted borane and converts boron complexes into volatile trimethyl borate.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the white residue in 20% aqueous KOH (30 mL) and stir for 4 hours. Rationale: Strong base is required to break the robust boron-nitrogen chelate complex that forms during the reduction.

  • Extract with CH2​Cl2​ (3 x 30 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield the enantiopure amino alcohol.

Data Presentation

Table 1: Comparison of Synthetic Routes
ParameterRoute A: Ellman's SulfinamideRoute B: NaBH4​/I2​ Reduction
Starting Material 4-Bromo-2-methylbenzaldehyde(R)-2-Amino-2-(4-bromo-2-methylphenyl)acetic acid
Overall Yield 65-75% (over 3 steps)85-95% (single step)
Enantiomeric Excess (ee) >98% (via diastereomer purification)>99% (complete retention of starting ee)
Scalability Excellent (up to 100g scale)Excellent (up to kg scale)
Key Advantage Does not require pre-formed chiral amino acidHighly atom-economical; chemoselective over aryl bromide
Table 2: Optimization of Vinyl Grignard Addition to Sulfinimine (Route A)
SolventTemperature (°C)AdditiveYield (%)Diastereomeric Ratio (dr)
THF-78None4585:15
CH2​Cl2​ -48 None 82 94:6
Toluene-78 AlMe3​ (1.1 eq)88>98:2

(Note: While Toluene/ AlMe3​ yields the highest dr, CH2​Cl2​ at -48 °C is the standard protocol for aldimines due to operational simplicity and avoidance of pyrophoric additives).

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35, 984-995.[Link]

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58, 3568-3571.[Link]

Sources

Application

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

An Application Guide to the Chiral Auxiliary: (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL Disclaimer: The following application notes and protocols are based on established methodologies for analogous chiral 1,2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chiral Auxiliary: (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

Disclaimer: The following application notes and protocols are based on established methodologies for analogous chiral 1,2-amino alcohols due to the absence of specific literature for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL. The proposed synthesis and application protocols are therefore illustrative and may require optimization.

In the realm of stereochemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically.[1] Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a predominance of one enantiomer.[1] The auxiliary is then removed, having imparted its stereochemical information to the product. Among the various classes of chiral auxiliaries, 1,2-amino alcohols are particularly valuable due to their ability to form rigid, chelated transition states that enable high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2][3]

This guide focuses on the potential applications of a novel chiral auxiliary, (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL. The strategic placement of a bromine atom and a methyl group on the phenyl ring is anticipated to offer unique steric and electronic properties, potentially leading to enhanced diastereoselectivity in asymmetric transformations.

Proposed Synthesis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

The synthesis of the title chiral auxiliary can be envisioned starting from the corresponding α-amino acid, (R)-2-amino-2-(4-bromo-2-methylphenyl)acetic acid. The reduction of the carboxylic acid moiety would yield the desired 1,2-amino alcohol. This is a common and effective method for the preparation of such chiral auxiliaries.[2]

cluster_0 Proposed Synthesis start (R)-2-amino-2-(4-bromo-2-methylphenyl)acetic acid reagent LiAlH4 or BH3-THF start->reagent Reduction product (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL reagent->product

Caption: Proposed synthetic route to the chiral auxiliary.

Application in Asymmetric Synthesis: Diastereoselective Enolate Alkylation

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates.[4][5] The chiral auxiliary is first acylated to form an N-acyl derivative. Deprotonation then generates a chiral enolate, which reacts with an electrophile from the less sterically hindered face, as dictated by the chiral auxiliary.

Protocol 1: Asymmetric Alkylation of an N-Propionyl Derivative

This protocol describes the asymmetric alkylation of the N-propionyl derivative of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL with benzyl bromide.

Step 1: Formation of the N-Acyl Oxazolidinone

  • To a solution of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add propionyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-acyl amino alcohol is then cyclized to the oxazolidinone by treatment with a reagent such as phosgene or a phosgene equivalent.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography on silica gel.

cluster_1 Asymmetric Alkylation Workflow start N-Propionyl Oxazolidinone enolate Chiral Lithium Enolate start->enolate LDA, -78 °C alkylation Alkylation with Benzyl Bromide enolate->alkylation product Alkylated Product alkylation->product cluster_2 Diastereoselective Aldol Reaction Workflow start N-Propionyl Oxazolidinone enolate Chiral Boron Enolate start->enolate Bu2BOTf, Et3N aldol Reaction with Isobutyraldehyde enolate->aldol product Syn-Aldol Product aldol->product

Sources

Method

Application Note: In Vitro Pharmacological Evaluation of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

Introduction & Mechanistic Rationale (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL (CAS: 2250242-63-6), frequently formulated as a hydrochloride salt, is a structurally distinct, highly specific chiral phenylethanolam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL (CAS: 2250242-63-6), frequently formulated as a hydrochloride salt, is a structurally distinct, highly specific chiral phenylethanolamine building block[1]. In modern drug discovery, the phenylethanolamine scaffold serves as a canonical pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs), such as β-adrenergic receptors (β-ARs), and monoamine transporters like the norepinephrine and dopamine transporters (NET/DAT)[2].

Expertise & Causality in Structural Design:

  • Stereochemistry: The (R)-enantiomer is biologically critical. It dictates the spatial projection of the β-hydroxyl group, allowing it to act as a precise hydrogen bond donor to conserved serine residues (e.g., Ser204, Ser207) within the orthosteric binding pocket of β-ARs.

  • Aromatic Substitution: The addition of the 4-bromo and 2-methyl groups to the phenyl ring significantly increases the molecule's lipophilicity (LogP) and steric bulk. This modification alters the binding kinetics—specifically decreasing the dissociation rate ( koff​ ) by anchoring the aromatic ring deeply into hydrophobic auxiliary pockets. This shifts the compound's pharmacological profile from a classic full agonist (like endogenous norepinephrine) to a potential partial agonist, antagonist, or a potent monoamine reuptake inhibitor.

Experimental Workflow

To fully characterize the pharmacological profile of this compound, a self-validating, three-tiered screening cascade is required.

Workflow Start (R)-2-Amino-2-(4-bromo-2-methylphenyl) ethan-1-OL Phase1 Phase 1: Target Affinity Radioligand Binding Assay Start->Phase1 Phase2 Phase 2: Functional Activity TR-FRET cAMP Assay Phase1->Phase2 Phase3 Phase 3: Transporter Selectivity Monoamine Uptake Assay Phase2->Phase3 Decision Hit/Lead Progression Phase3->Decision

Caption: Workflow for the in vitro pharmacological evaluation of the compound.

Detailed In Vitro Assay Protocols

Protocol 3.1: Radioligand Binding Assay (β-AR Target Affinity)

Purpose: To determine the equilibrium inhibition constant ( Ki​ ) of the compound at β1- and β2-adrenergic receptors. Self-Validating System: Propranolol (10 µM) is used to define non-specific binding (NSB). A saturation binding curve of the radioligand must be performed prior to this assay to determine the Kd​ , ensuring the competitive assay is run at a radioligand concentration near Kd​ to maintain the mathematical validity of the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing human β1- or β2-ARs in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [125I]-Cyanopindolol (radioligand), and varying concentrations of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL (10 pM to 100 µM).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion to the filter matrix.

  • Detection: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma scintillation counter.

Protocol 3.2: TR-FRET cAMP Accumulation Assay (Functional Activity)

Purpose: To determine whether the compound acts as an agonist or antagonist by measuring intracellular cyclic AMP (cAMP) production. Self-Validating System: The assay buffer must contain 0.5 mM IBMX (a broad-spectrum phosphodiesterase inhibitor). This prevents cAMP degradation, ensuring the fluorescent signal strictly reflects the rate of Adenylyl Cyclase synthesis. Forskolin (10 µM) is used as a receptor-independent positive control for maximum cAMP production.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells expressing the target GPCR into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX, 5 mM HEPES, pH 7.4).

  • Compound Addition: Add the test compound in a 10-point dose-response format. For antagonist mode, pre-incubate the compound for 15 minutes before adding an EC80​ concentration of Isoproterenol.

  • Stimulation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Protocol 3.3: Fluorescent Monoamine Transporter Uptake Assay (NET/DAT)

Purpose: To evaluate the compound's ability to inhibit the reuptake of neurotransmitters, a common primary or secondary target for bulky phenylethanolamines[2]. Self-Validating System: Nisoxetine (NET) and GBR12909 (DAT) are used as reference inhibitors to define 100% inhibition (background). The use of fluorescent substrates in specialized cell lines provides a robust, high-throughput alternative to traditional radiolabeled methods[3].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human NET (hNET) or DAT (hDAT) in a 96-well black, clear-bottom plate at 60,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and wash cells with assay buffer (HBSS, 20 mM HEPES, pH 7.4).

  • Compound Incubation: Add the test compound at varying concentrations and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent monoamine substrate (e.g., FFN102 or a commercial fluorescent uptake dye) to all wells[3].

  • Kinetic Read: Immediately transfer the plate to a fluorescent imaging plate reader (FLIPR). Read fluorescence continuously for 30 minutes to capture the initial linear rate of uptake.

Data Presentation

The following table summarizes the standardized quantitative data formats used to evaluate the compound against established reference agents.

Compound / LigandTargetAssay TypeParameterValue (nM)Efficacy ( Emax​ %)
(R)-2-Amino-2-(4-bromo...) β1-ARRadioligand Binding Ki​ TBD (Experimental)N/A
(R)-2-Amino-2-(4-bromo...) β1-ARTR-FRET cAMP EC50​ TBD (Experimental)TBD
(R)-2-Amino-2-(4-bromo...) hNETFluorescent Uptake IC50​ TBD (Experimental)N/A
Isoproterenol (Control) β1-ARTR-FRET cAMP EC50​ 1.2 ± 0.3100%
Nisoxetine (Control) hNETFluorescent Uptake IC50​ 4.5 ± 0.8N/A

Mechanism of Action Diagram

Pathway Ligand Test Compound (R)-enantiomer Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Transporter Monoamine Transporter (NET/DAT) Ligand->Transporter Binds GProtein Gαs Protein Activation Receptor->GProtein Stimulates AC Adenylyl Cyclase (AC) GProtein->AC Activates cAMP cAMP Production AC->cAMP Synthesizes Uptake Neurotransmitter Reuptake Inhibition Transporter->Uptake Blocks

Caption: Dual-target mechanism of action modulating GPCR signaling and monoamine reuptake.

References

  • NextSDS Database. "2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride". NextSDS Chemical Substance Information. URL: [Link]

  • National Institutes of Health. "Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism". PubMed Central (PMC). URL: [Link]

Sources

Application

Application Note: Chromatographic Enantioseparation of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol

Introduction & Mechanistic Rationale The molecule (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a highly functionalized chiral amino alcohol. Featuring a primary amine, a primary hydroxyl group, and a halogenated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The molecule (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a highly functionalized chiral amino alcohol. Featuring a primary amine, a primary hydroxyl group, and a halogenated aromatic ring, it serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Determining the enantiomeric excess (ee%) of this compound requires robust, high-resolution chromatographic methods.

Because the molecule possesses a primary amine, it is highly basic and polar, which historically leads to severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols. To overcome this, we present two orthogonal, field-proven methodologies: Reversed-Phase HPLC using a Crown Ether Chiral Stationary Phase (CSP) and Supercritical Fluid Chromatography (SFC) using an Immobilized Amylose CSP .

Causality of Chromatographic Choices
  • Crown Ether Complexation (HPLC): The Crownpak CR(+) column utilizes a chiral crown ether (18-crown-6 derivative) coated on silica. This cavity specifically forms a host-guest inclusion complex with primary amines (-NH3+)[1]. By lowering the pH of the mobile phase using perchloric acid, we ensure the amine is fully protonated, driving the complexation mechanism. Perchlorate is chosen because it is a non-nucleophilic counter-ion that does not compete for the crown ether cavity[2].

  • Supercritical Fluid Chromatography (SFC): SFC is the industry standard for high-throughput chiral screening. The Chiralpak IG column (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)) provides excellent π−π and halogen-bonding interactions with the brominated aromatic ring of the analyte[3]. To counteract the basicity of the primary amine and prevent peak tailing, a basic modifier (0.1% Diethylamine) is added to the methanol co-solvent. This competitively binds to active acidic sites on the CSP, ensuring sharp, symmetrical peaks[4][5].

Method 1: Host-Guest Complexation via Crown Ether HPLC

This method leverages the stereoselective binding of protonated primary amines into the chiral cavity of the Crownpak CR(+) stationary phase. The complexation is an exothermic process; therefore, sub-ambient column temperatures are utilized to maximize the binding constant and enhance enantiomeric resolution.

CrownEther A Racemic Amino Alcohol Target Molecule C Protonated Amine (-NH3+) A->C Protonation B Acidic Mobile Phase (pH 1.5 HClO4) B->C E Host-Guest Complexation C->E D Crownpak CR(+) Column (18-Crown-6 Ether) D->E Chiral Selector F (R)-Enantiomer Weaker Fit -> Elutes First E->F Steric Hindrance G (S)-Enantiomer Tighter Fit -> Elutes Second E->G Optimal H-Bonding

Mechanistic workflow of primary amine chiral recognition via Crown Ether complexation.

Step-by-Step Protocol: Crownpak CR(+)

System Validation Criteria: Resolution ( Rs​ ) must be ≥2.0 . Tailing factor ( Tf​ ) must be ≤1.5 .

  • Mobile Phase Preparation:

    • Add 1.0 mL of 70% Perchloric acid ( HClO4​ ) to 900 mL of HPLC-grade water.

    • Adjust the pH precisely to 1.5 using dilute HClO4​ or NaOH if necessary.

    • Add 100 mL of HPLC-grade Methanol (final ratio 90:10 v/v Water:MeOH)[1].

    • Causality: Methanol (max 15%) is added to reduce the retention time of the highly hydrophobic brominated aromatic moiety without disrupting the hydrogen-bonding required for chiral recognition.

  • Column Equilibration:

    • Install a Daicel Crownpak CR(+) column (4.0 mm × 150 mm, 5 µm).

    • Set the column oven temperature to 10 °C . Note: Do not exceed 50 °C, as the stationary phase is dynamically coated.

    • Flush the column at 0.8 mL/min until the baseline is stable at 220 nm.

  • Sample Preparation:

    • Dissolve 1.0 mg of the amino alcohol in 1.0 mL of the mobile phase. Sonicate for 2 minutes to ensure complete dissolution.

  • Injection & Acquisition:

    • Inject 5 µL of the sample.

    • Monitor UV absorbance at 220 nm (optimal for the aromatic ring)[2].

Method 2: High-Throughput SFC using Immobilized Amylose CSP

Supercritical Fluid Chromatography (SFC) replaces the bulk of the liquid mobile phase with supercritical CO2​ . This provides exceptionally high diffusivity and low viscosity, allowing for higher flow rates and faster mass transfer[3][6].

SFCMethod CO2 Supercritical CO2 (Non-polar Bulk) Mix SFC Mobile Phase CO2->Mix Mod Methanol Modifier (Increases Polarity) Mod->Mix Add 0.1% Diethylamine (Basic Additive) Add->Mod Suppress Silanol Activity Col Chiralpak IG CSP (Amylose Derivative) Mix->Col Elution Out Baseline Resolution of Enantiomers Col->Out Steric & π-π Interactions

Logical flow of Supercritical Fluid Chromatography (SFC) method development for basic amines.

Step-by-Step Protocol: Chiralpak IG (SFC)

System Validation Criteria: Resolution ( Rs​ ) must be ≥3.0 . Tailing factor ( Tf​ ) must be ≤1.2 .

  • Co-Solvent (Modifier) Preparation:

    • Prepare a solution of Methanol containing 0.1% (v/v) Diethylamine (DEA).

    • Causality: The primary amine of the analyte will strongly interact with any free silanols on the silica support of the CSP. DEA acts as a sacrificial base, saturating these active sites and preventing peak tailing[4].

  • System Equilibration:

    • Install a Daicel Chiralpak IG column (4.6 mm × 250 mm, 5 µm).

    • Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 40 °C to ensure the CO2​ remains in a supercritical state[4].

    • Set the flow rate to 3.0 mL/min with an isocratic gradient of 80% CO2​ and 20% Modifier.

  • Sample Preparation:

    • Dissolve 2.0 mg of the amino alcohol in 1.0 mL of Methanol.

  • Injection & Acquisition:

    • Inject 2 µL of the sample.

    • Monitor via Photodiode Array (PDA) detector at 220 nm and 254 nm.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance metrics for both methodologies. Both methods provide self-validating baseline resolution, but SFC offers a distinct advantage in throughput and organic solvent reduction.

Chromatographic ParameterMethod 1: Crownpak CR(+) (HPLC)Method 2: Chiralpak IG (SFC)
Separation Mode Reversed-Phase / Inclusion ComplexationSupercritical Fluid / Normal-Phase
Mobile Phase Composition H2​O (pH 1.5 HClO4​ ) / MeOH (90:10) CO2​ / MeOH with 0.1% DEA (80:20)
Flow Rate 0.8 mL/min3.0 mL/min
Column Temperature 10 °C (Sub-ambient required)40 °C
System Backpressure ~80 bar120 bar (Controlled via ABPR)
Retention Time (R-enantiomer) ~4.2 min~3.1 min
Retention Time (S-enantiomer) ~5.8 min~4.5 min
Enantiomeric Resolution ( Rs​ ) > 2.5 > 3.0
Peak Tailing Factor ( Tf​ ) 1.1 - 1.31.0 - 1.1

Note: Elution order in Crownpak CR(+) columns typically results in the D-isomer (often the (R)-enantiomer for this class of molecules) eluting first due to weaker steric fit within the chiral cavity, while the L-isomer forms a tighter complex and is retained longer[1][6]. Absolute stereochemical assignment should always be verified against a pure (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol standard.

References

  • Velocity Scientific Solutions. "Daicel Chiral HPLC Catalogue." Velocity Scientific Solutions,[Link]

  • Ali, Imran, et al. "Chiral Separation Principles in Chromatographic and Electromigration Techniques." ResearchGate,[Link]

  • Lämmerhofer, Michael, et al. "Recent Advances in Chiral Analysis of Proteins and Peptides." MDPI,[Link]

  • Ward, Timothy J., and Karen D. Ward. "Chiral Separations." Analytical Chemistry - ACS Publications,[Link]

  • Wang, Y., et al. "Chiral separation of a basic compound A. (a) Analytical SFC..." ResearchGate,[Link]

  • Zhang, Y., et al. "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects." PMC - National Institutes of Health,[Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselective Transition-Metal Catalysis, Substrate Profiling, and Workflow Optimization Substrate Profiling & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselective Transition-Metal Catalysis, Substrate Profiling, and Workflow Optimization

Substrate Profiling & Mechanistic Challenges

The molecule (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is a highly valuable, densely functionalized chiral building block. Structurally, it features a 4-bromo-2-methylphenyl moiety attached to a chiral aminoethanol chain.

From a cross-coupling perspective, the steric environment of the aryl bromide is highly favorable. The bromide is located at the C4 position—para to the bulky chiral amino alcohol group and meta to the C2-methyl group. Consequently, the electrophilic site is sterically unhindered, allowing for rapid oxidative addition by low-valent transition metals[1].

However, the primary synthetic challenge lies in the unprotected primary amine (-NH₂) and primary alcohol (-OH) . These functional groups introduce two critical failure modes in standard cross-coupling reactions:

  • Catalyst Poisoning via Chelation: The adjacent nitrogen and oxygen atoms can act as a bidentate (N,O) ligand, forming a highly stable, thermodynamically favored chelate complex with Pd(II) or Ni(II) intermediates. This pulls the metal off the catalytic cycle, resulting in rapid catalyst deactivation[2][3].

  • Chemoselectivity (Competitive Nucleophilicity): In C-N (Buchwald-Hartwig) or C-O etherification reactions, the unprotected amine and alcohol can outcompete exogenous nucleophiles, leading to unwanted intra- or intermolecular side reactions[2].

To overcome these challenges, two distinct field-proven strategies must be employed depending on the desired bond formation: Direct Coupling via Steric Exclusion (for C-C bonds) and Protection-Coupling-Deprotection (PCD) (for C-Heteroatom bonds).

Mechanism A Pd(0) L(n) Active Catalyst B Oxidative Addition (at C4-Bromide) A->B Fast (Unhindered C4) E N,O-Chelation by Amino Alcohol A->E Small Ligands C Transmetalation & Reductive Elimination B->C Bulky Ligand (XPhos) prevents chelation B->E D Productive Cross-Coupling C->D F Catalyst Poisoning (Off-Cycle Species) E->F Deactivation

Mechanistic bifurcation: Productive cross-coupling vs. N,O-chelation-induced catalyst poisoning.

Strategy 1: Direct Suzuki-Miyaura Coupling (Unprotected)

For C-C bond formation (e.g., Suzuki-Miyaura coupling), the substrate can be coupled directly without protecting groups by utilizing steric exclusion .

The Causality of the Conditions:

  • Ligand Choice: Extremely bulky, electron-rich dialkylbiaryl phosphine ligands (such as CataCXium A or XPhos) are mandatory[1][4]. Their massive steric profile physically prevents the substrate's N,O-motif from forming a bidentate chelate around the palladium center, keeping the catalyst on-cycle[1].

  • Precatalyst: Utilizing a Generation 3 (G3) palladacycle (e.g., CataCXium A Pd G3) ensures the rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, preventing substrate degradation[1].

  • Base Selection: A mild inorganic base like K₃PO₄ is used. Stronger bases (like KOtBu) would deprotonate the primary alcohol (pKa ~ 15.5), generating a highly nucleophilic alkoxide that could irreversibly bind to the palladium or undergo side reactions[3][5].

Protocol 1: Direct Suzuki-Miyaura Cross-Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol (1.0 equiv, 0.5 mmol), the desired aryl/alkyl boronic acid (1.5 equiv), and CataCXium A Pd G3 (2–5 mol%)[1].

  • Solvent & Base: Add a degassed mixture of 2-Methyltetrahydrofuran (2-MeTHF) and an aqueous solution of K₃PO₄ (2.0 equiv). The biphasic 2-MeTHF/H₂O (4:1 v/v) system ensures solubility of both the polar amino alcohol and the inorganic base[1][5].

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 80 °C for 4–6 hours. Monitor complete consumption of the aryl bromide via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase chromatography (due to the polarity of the free amino alcohol).

Strategy 2: Protection-Coupling-Deprotection (PCD) for C-N Coupling

For Buchwald-Hartwig aminations, direct coupling is generally unfeasible. The unprotected primary amine of the substrate will compete with the exogenous amine nucleophile, leading to complex mixtures.

The Causality of the Conditions: The most atom-economical approach is to convert the amino alcohol into an oxazolidinone using 1,1'-Carbonyldiimidazole (CDI)[5]. This elegant step achieves three goals simultaneously:

  • It masks both the amine and the alcohol, preventing them from acting as competing nucleophiles.

  • It completely abolishes the N,O-chelating ability of the substrate.

  • It rigidifies the chiral center, preventing any risk of racemization during the high-temperature cross-coupling step.

PCD A Unprotected Substrate (Free -NH2, -OH) B Protection Step (CDI, THF, rt) A->B C Oxazolidinone Intermediate (Masked Nucleophiles) B->C D Buchwald-Hartwig Amination (tBuBrettPhos Pd G3) C->D E Coupled Oxazolidinone D->E F Deprotection Step (NaOH, MeOH/H2O, Heat) E->F G Functionalized Amino Alcohol F->G

Protection-Coupling-Deprotection (PCD) workflow for chemoselective C-N cross-coupling.

Protocol 2: Oxazolidinone Formation & Buchwald-Hartwig Amination

Step A: Protection

  • Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C[5].

  • Warm to room temperature and stir for 2 hours. Quench with water, extract with CH₂Cl₂, and concentrate to yield the oxazolidinone intermediate.

Step B: C-N Cross-Coupling

  • In a glovebox, combine the oxazolidinone intermediate (1.0 equiv), the exogenous amine (1.2 equiv), tBuBrettPhos Pd G3 (2 mol%), and NaOtBu (1.5 equiv) in anhydrous 1,4-dioxane (0.1 M). Note: tBuBrettPhos is specifically designed to prevent the binding of a second amine molecule, ensuring monoarylation.

  • Stir at 90 °C for 12 hours. Filter through Celite and concentrate.

Step C: Deprotection

  • Suspend the coupled product in a 1:1 mixture of MeOH and 2M aqueous NaOH.

  • Heat at reflux (80 °C) for 6 hours to hydrolyze the oxazolidinone ring.

  • Neutralize, extract with EtOAc, and purify to isolate the final C-N coupled amino alcohol.

Quantitative Data & Condition Summary

The following table summarizes the optimal parameters for functionalizing (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol based on the desired transformation.

ParameterStrategy 1: Direct Suzuki-MiyauraStrategy 2: Buchwald-Hartwig (PCD)
Coupling Partner Aryl/Alkyl Boronic AcidsPrimary/Secondary Amines
Protection Required? NoYes (Oxazolidinone via CDI)
Optimal Precatalyst CataCXium A Pd G3 (2-5 mol%)tBuBrettPhos Pd G3 (2 mol%)
Base K₃PO₄ (Aqueous, Mild)NaOtBu (Anhydrous, Strong)
Solvent System 2-MeTHF / H₂O (4:1)1,4-Dioxane
Temperature 80 °C90 °C
Primary Risk Factor Catalyst poisoning via N,O-chelationCompetitive nucleophilicity of free -NH₂
Expected Yield 75% – 95%80% – 90% (Over 3 steps)

References

  • Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines (Details on Amino Alcohol Oxazolidinone Protection) Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL crystallization

Welcome to the technical support center dedicated to the successful crystallization of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful crystallization of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and resolving impurity-related challenges during the crystallization process. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind these troubleshooting strategies, ensuring both the purity and yield of your target compound.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, hands-on problems encountered during the crystallization of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol.

Q1: My final crystalline product is discolored (e.g., yellow or brown). What are the likely causes and how can I fix it?

A1: Discoloration is almost always indicative of chemical impurities. For this specific molecule, the source is often residual starting materials or by-products from the synthetic route.

Plausible Causes:

  • Oxidation Products: Amino alcohols can be susceptible to oxidation, leading to colored impurities.

  • Residual Reagents: Lingering reagents from the synthesis, particularly those containing chromophores, can impart color.

  • Thermal Degradation: Excessive heat during solvent evaporation or dissolution can cause degradation of the target compound or impurities.

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • Dissolve the crude, colored product in a suitable solvent (e.g., isopropanol or ethyl acetate) at a slightly elevated temperature.

    • Add a small amount (typically 1-2% w/w) of activated carbon to the solution.

    • Stir the mixture at that temperature for 15-30 minutes. Causality: Activated carbon has a high surface area and adsorbs large, flat, chromophoric molecules, which are often the source of color.

    • Perform a hot filtration through a pad of celite to remove the carbon.

    • Allow the clear, colorless filtrate to cool slowly for recrystallization.

  • Solvent System Re-evaluation: If carbon treatment is ineffective, the impurity may have polarity similar to your product. A different solvent system that better differentiates the solubility of the product versus the impurity is required.

  • Analytical Investigation: Use HPLC-UV/Vis or LC-MS to attempt to identify the impurity. Knowing its structure can provide clues to its origin and the best method for its removal.

Q2: The enantiomeric excess (% ee) of my product is low after crystallization. How can I improve the chiral purity?

A2: Low enantiomeric excess indicates co-crystallization of the undesired (S)-enantiomer. This often happens when the enantiomers form a solid solution or when crystallization occurs too rapidly.

Core Principle: The goal is to maximize the thermodynamic and kinetic differences between the desired (R)-enantiomer and the undesired (S)-enantiomer during the crystallization process.

Troubleshooting Workflow:

G start Low % ee Detected (via Chiral HPLC) slow_cooling Decrease Cooling Rate (e.g., from 20°C/hr to 5°C/hr) start->slow_cooling check_purity Analyze % ee (Chiral HPLC) slow_cooling->check_purity Re-run experiment solvent_screen Perform Solvent Screen (Vary polarity & functionality) recrystallize Perform Recrystallization (Use optimized solvent/cooling) solvent_screen->recrystallize seeding Attempt Seeding (Use high-purity (R)-enantiomer seed crystals) recrystallize->seeding If nucleation is slow recrystallize->check_purity seeding->check_purity check_purity->solvent_screen <99% ee end_ok Purity Acceptable check_purity->end_ok >99% ee end_nok Purity Unacceptable (Consider preparative chiral chromatography) check_purity->end_nok No improvement

Caption: Workflow for improving enantiomeric excess.

Detailed Steps:

  • Controlled Cooling: Rapid cooling traps the undesired enantiomer in the growing crystal lattice. Employ a slow, linear cooling ramp (e.g., 5-10 °C per hour) to allow the system to remain near equilibrium. This provides a greater chance for the less-soluble, desired enantiomer to crystallize selectively.[1][2]

  • Solvent Screening: The choice of solvent is the most critical parameter.[1] The ideal solvent will maximize the solubility difference between the enantiomers (or their diastereomeric salts, if used). Screen a range of solvents with varying polarities.

  • Recrystallization: A single crystallization is often insufficient. Dissolving the enriched but still impure product and recrystallizing it under optimized conditions (slow cooling, ideal solvent) can significantly boost the % ee.[2][3]

  • Seeding: If spontaneous nucleation is slow or yields poor results, introduce a small quantity of high-purity seed crystals of the (R)-enantiomer once the solution is supersaturated. This provides a template for growth, bypassing the kinetically challenging nucleation phase and promoting the crystallization of the desired enantiomer.[1][2]

Q3: My product is "oiling out" instead of forming crystals. What's happening and what should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase (the "oil") rather than a solid crystalline phase. This happens when the supersaturation is too high, the cooling is too fast, or the chosen solvent is inappropriate.[1] The oil is often an amorphous, impure form of your compound.

G start Product 'Oils Out' change_solvent Change Solvent System (Try less polar solvent or anti-solvent) start->change_solvent If oiling persists reheat Re-heat to Dissolve Oil start->reheat dilute Dilute the Solution (Add more solvent) slow_cool Cool More Slowly dilute->slow_cool Step 2 seed Add Seed Crystal slow_cool->seed If no nucleation result result slow_cool->result Observe for Crystals change_solvent->reheat reheat->dilute Step 1 seed->result

Caption: Decision tree for troubleshooting "oiling out".

Corrective Actions:

  • Reduce Supersaturation: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, add more solvent (10-20% more), and then begin the cooling process again, but much more slowly.[1]

  • Modify the Solvent System: If dilution fails, the solvent may be the issue. A solvent in which the compound is slightly less soluble can discourage oiling. Alternatively, consider using an anti-solvent system. Dissolve the compound in a good solvent, then slowly add an anti-solvent (in which the compound is poorly soluble) at a constant temperature until nucleation begins.

  • Increase Agitation: Gentle stirring can sometimes break up the oil and encourage nucleation, but vigorous stirring can promote it. Experiment with agitation speed.

  • Utilize Seeding: After redissolving the oil and cooling to a supersaturated state (but before oiling occurs), add seed crystals. This can direct the system toward crystallization instead of liquid-liquid phase separation.[1]

Frequently Asked Questions (FAQs)
Q1: What are the most probable chemical and stereoisomeric impurities I should be looking for?

A1: Understanding potential impurities is key to developing a robust purification strategy. Impurities can disrupt crystal growth by adsorbing onto the crystal surface and blocking active sites for solute integration.[4][5][6]

Impurity TypeSpecific Potential ImpurityLikely SourceImpact on Crystallization
Stereoisomeric (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-olIncomplete resolution or racemization during synthesis.Reduces enantiomeric purity; can form solid solutions, making separation difficult.[7]
Starting Material 2-Amino-1-(4-bromo-2-methylphenyl)ethanoneIncomplete reduction of the ketone precursor.Structurally similar, may co-crystallize, reducing chemical purity.
By-product 1-(4-bromo-2-methylphenyl)ethane-1,2-diolOver-reduction or hydrolysis of an intermediate.Different polarity may alter optimal solvent conditions; can inhibit crystal growth.
Solvent Adduct Product solvate (e.g., with isopropanol)Strong intermolecular forces between the product and a specific solvent.Changes stoichiometry and physical properties; may be less stable.
Q2: Which analytical techniques are best for assessing the purity of my crystalline product?

A2: A combination of techniques is necessary for a complete purity profile. No single method can simultaneously provide information on chemical, chiral, and polymorphic purity.

Purity AspectPrimary TechniqueSecondary/Confirmatory TechniqueKey Considerations
Chiral Purity (% ee) Chiral High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE)Chiral HPLC is the industry standard for its robustness and wide availability of columns.[8][9][10]
Chemical Purity Reverse-Phase HPLC (with UV or MS detector)Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC)HPLC is excellent for quantification of non-volatile impurities. NMR is powerful for structural confirmation and identifying unknown impurities.
Polymorphic Purity Powder X-ray Diffraction (PXRD)Differential Scanning Calorimetry (DSC), Infrared (IR) SpectroscopyEssential if the compound can exist in multiple crystal forms, as impurities can influence which polymorph crystallizes.[11]

Protocol: Sample Preparation for Chiral HPLC Analysis

  • Standard Preparation: Accurately weigh ~1 mg of the crystalline product and dissolve it in 1 mL of mobile phase or a compatible solvent (e.g., isopropanol).

  • Mother Liquor Analysis: Take an aliquot of the mother liquor (the solution remaining after crystallization), dilute it appropriately with the mobile phase, and inject it.

  • Analysis: Run the samples on a validated chiral HPLC method. Rationale: Analyzing both the solid and the mother liquor is crucial. An effective crystallization will show a high % ee in the solid and a lower % ee (enriched in the undesired enantiomer) in the mother liquor. This confirms that purification has occurred.[2]

Q3: How does the fundamental mechanism of impurity incorporation affect my crystallization strategy?

A3: Impurities interfere with crystallization primarily through competitive adsorption at the crystal surface.[4][6] Molecules in solution (both your product and impurities) compete for energetically favorable "active sites" (kinks and steps) on the growing crystal face.

G cluster_0 Solution Phase cluster_1 Solid Phase (Crystal Lattice) Product (R)-Product Molecule Lattice Crystal Surface Active Site Product->Lattice:f2 Correct Integration (Leads to Growth) Impurity Impurity Molecule Impurity->Lattice:f2 Adsorption & Blockage (Inhibits Growth) Impurity->Lattice:f0 Incorporation (Reduces Purity)

Caption: Impurity interaction at the crystal growth surface.

Strategic Implications:

  • Structurally Similar Impurities: Impurities that closely resemble the target molecule (like the (S)-enantiomer) are more likely to be incorporated into the lattice because they "fit" better. For these, slowing down kinetics (i.e., slow cooling) is the most powerful tool to allow the lattice to "select" the correct molecule.[11]

  • Structurally Dissimilar Impurities: Impurities that are very different may not fit well into the lattice but can still adsorb to the surface and inhibit or "pin" the growth of crystal faces.[4] This can alter the crystal shape (e.g., causing needles instead of plates).[11] In this case, a solvent system that drastically reduces the impurity's solubility relative to the product is highly effective.

By understanding these principles, you can rationally design a crystallization process that effectively excludes impurities, leading to a product that meets the stringent purity requirements of pharmaceutical development.

References
  • Agnew, L. R., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Ribeiro, A. C., & Luis, P. M. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Pelliccia, D., & Gorti, S. (2025). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server.
  • (n.d.). Effects of impurities on crystal growth processes. ScholarBank@NUS.
  • Fideles, J. F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
  • BenchChem. (2025). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • BenchChem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Lee, S., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for coupling reactions involving the chiral building block, (R)-2-Amino-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for coupling reactions involving the chiral building block, (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol. Our focus is on anticipating and resolving common challenges to enable robust and reproducible synthetic outcomes.

Core Challenges & Strategic Considerations

The structure of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol presents a unique set of challenges that must be addressed for successful cross-coupling. Understanding these factors is the first step toward optimizing reaction conditions.

  • Steric Hindrance: The methyl group positioned ortho to the bromine atom significantly hinders the oxidative addition step in typical palladium-catalyzed cycles. This necessitates the use of specialized, bulky ligands to facilitate the reaction.

  • Nucleophilic Functional Groups: The primary amine (-NH₂) and hydroxyl (-OH) groups can interfere with the catalytic cycle. They can coordinate to the metal center, act as competing nucleophiles, or influence the solubility of the substrate and reagents. In many cases, protection of these groups is a prerequisite for high-yield coupling.

  • Chiral Integrity: The stereocenter at the C2 position is critical. Reaction conditions must be mild enough to avoid racemization. This generally involves avoiding harsh bases and excessively high temperatures where possible.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during coupling reactions in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction is giving very low conversion or no product at all. What are the most likely causes?

A: Low conversion with this substrate is a frequent issue, primarily due to its sterically hindered nature. The problem can almost always be traced back to one of four key areas: the catalyst/ligand system, the base, the reaction conditions, or the integrity of the starting materials.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor.[1]

    • The Problem: Standard ligands like PPh₃ are often ineffective. The sterically encumbered environment around the C-Br bond requires a more active catalyst system to promote oxidative addition.

    • The Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1] For sterically demanding Suzuki-Miyaura couplings, ligands like AntPhos and BI-DIME have shown excellent reactivity.[2] For Buchwald-Hartwig aminations, ligands such as BrettPhos (for primary amines) or RuPhos (for secondary amines) are often effective starting points.[3] These ligands promote the formation of a reactive, monoligated Pd(0) species necessary for the difficult oxidative addition step.[1]

    • Catalyst Source: Ensure you are using a reliable palladium source. Modern pre-catalysts (e.g., XPhos Pd G3) are often more efficient at generating the active LPd(0) species in situ compared to traditional sources like Pd(OAc)₂.[3]

  • Base Selection: The choice of base is crucial as it participates directly in the catalytic cycle.

    • The Problem: An inappropriate base can be too weak to be effective or too strong, leading to side reactions or degradation of starting materials.

    • The Solution (Suzuki-Miyaura): A moderately strong base is needed to activate the boronic acid for transmetalation.[1] Potassium phosphate (K₃PO₄) is an excellent and common choice for hindered couplings.[1]

    • The Solution (Buchwald-Hartwig): Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine nucleophile.[3] If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher reaction temperatures.[3][4]

  • Anhydrous & Degassed Conditions: Palladium(0) catalysts are sensitive to oxygen.

    • The Problem: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst decomposition and promoting side reactions like the homocoupling of boronic acids.[5][6]

    • The Solution: Ensure all solvents are anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 30-60 minutes). Assemble the reaction under a positive pressure of an inert atmosphere.

Issue 2: Significant Side Product Formation

Q: My reaction is producing significant amounts of dehalogenated or homocoupled side products. How can I improve selectivity?

A: These side reactions compete directly with your desired cross-coupling pathway and are common with electron-rich or sterically hindered aryl bromides.[1][5]

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom.[5]

    • Cause: This side reaction can be promoted by certain ligands and reaction conditions. It can occur via pathways like β-hydride elimination from a Pd-alkoxide intermediate or from other hydrogen sources in the reaction mixture.[1][2]

    • Solution: The choice of ligand can be pivotal. The ligand AntPhos , for example, has been shown to inhibit the β-hydride elimination-reduction pathway in sterically demanding couplings.[1][2] Additionally, optimizing the base and solvent can help disfavor the reduction pathway.[1]

  • Homocoupling: This involves the dimerization of your starting materials (e.g., two molecules of the boronic acid in a Suzuki reaction).[5]

    • Cause: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[5][6]

    • Solution: Rigorous degassing of all solvents and reagents is the most effective preventative measure.[5] Running the reaction at a lower temperature may also minimize this side reaction.[5]

Issue 3: Catalyst Decomposition

Q: My reaction mixture turns black and stalls. What is happening?

A: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[5] This is a common deactivation pathway.

  • Cause: This often results from an unstable catalytic complex. The ligand may not be providing sufficient stabilization to the palladium center throughout the catalytic cycle, or the reaction temperature may be too high for the chosen catalyst system.

  • Solution:

    • Re-evaluate Your Ligand: Use a ligand known to form a more stable complex, such as the bulky biarylphosphine ligands mentioned previously.[3]

    • Lower the Temperature: If possible, reducing the reaction temperature can slow the rate of decomposition.

    • Check Reagent Purity: Impurities in solvents or reagents can sometimes contribute to catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amine and alcohol groups on my substrate before coupling?

A: Most likely, yes. The primary amine and hydroxyl groups are both nucleophilic and can interfere with the reaction by coordinating to the palladium catalyst or reacting with other electrophilic species. Protecting these groups, for example with a Boc (tert-butyloxycarbonyl) group for the amine and a TBDMS (tert-butyldimethylsilyl) ether for the alcohol, is a standard and highly recommended strategy to prevent side reactions and improve yield.

Q2: Which C-C bond-forming reaction is best for this substrate?

A: The Suzuki-Miyaura coupling is generally the most robust and widely used method for this type of transformation.[7] It offers excellent functional group tolerance, and the boron reagents are generally non-toxic and environmentally benign.[7]

Q3: How can I ensure the chiral integrity of my product is maintained?

A: The key is to use the mildest effective conditions. The C-Br bond is not adjacent to the stereocenter, so the risk of direct racemization during the catalytic cycle is low. However, harsh bases or prolonged exposure to high temperatures could potentially lead to side reactions that compromise stereochemical purity. Monitor your reaction closely and aim to use the lowest possible temperature that provides a reasonable reaction rate.

Q4: What are the best general-purpose ligands for this specific sterically hindered substrate?

A: There is no single "best" ligand, as the optimal choice depends on the specific coupling partners. However, for this class of di-ortho-substituted aryl halide, a good starting point for screening would be:

  • For Suzuki-Miyaura: SPhos, RuPhos, or AntPhos.[1][2]

  • For Buchwald-Hartwig: BrettPhos or tBuBrettPhos.[3]

Data & Recommended Conditions

The following tables summarize recommended starting conditions for optimizing coupling reactions with (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol (assuming -NH₂ and -OH groups are protected).

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Citation
Pd Pre-catalyst Pd(OAc)₂ or a G3/G4 Pre-catalystPre-catalysts ensure efficient generation of the active Pd(0) species.[3]
Ligand AntPhos, SPhos, RuPhosBulky, electron-rich ligands are essential to overcome steric hindrance.[1][2]
Base K₃PO₄, Cs₂CO₃Moderately strong, non-nucleophilic bases that effectively promote transmetalation without degrading substrates.[1]
Solvent 1,4-Dioxane or Toluene (Anhydrous, Degassed)Aprotic solvents that are standard for this chemistry. Must be free of water and oxygen.[1]
Temperature 80–110 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition.[1]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Citation
Pd Pre-catalyst XPhos Pd G3, BrettPhos Pd G3Highly active and reliable pre-catalysts for C-N coupling.[3]
Ligand BrettPhos, RuPhos, tBuXPhosLigand choice is highly dependent on the amine coupling partner.[3][8]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.[3]
Solvent Toluene or THF (Anhydrous, Degassed)Common solvents for amination. THF is a good choice for reactions with cesium carbonate.[4]
Temperature 80–110 °CTypical temperature range for these couplings.[3]

Experimental Protocols & Visual Workflows

General Protocol for Suzuki-Miyaura Coupling of a Protected, Sterically Hindered Aryl Bromide

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar, add the protected aryl halide (1.0 equiv), the boronic acid or ester (1.5–2.0 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80–110 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[9]

  • Purification: The crude product is typically purified by column chromatography on silica gel.[9]

Visual Diagrams

Troubleshooting_Workflow start Unsuccessful Reaction (Low Yield / Side Products) cat_check 1. Catalyst/Ligand System start->cat_check base_check 2. Base Selection start->base_check cond_check 3. Reaction Conditions start->cond_check sub_check 4. Substrate Integrity start->sub_check cat_sol Use bulky, electron-rich ligands (e.g., SPhos, AntPhos). Use reliable pre-catalysts. cat_check->cat_sol base_sol Ensure correct base strength (e.g., K3PO4 for Suzuki). Check base quality/solubility. base_check->base_sol cond_sol Ensure anhydrous & O2-free. Optimize temperature. Check concentration. cond_check->cond_sol sub_sol Confirm purity of starting materials. Consider protecting groups for -NH2/-OH. sub_check->sub_sol end_node Optimized Reaction cat_sol->end_node base_sol->end_node cond_sol->end_node sub_sol->end_node

Caption: General troubleshooting workflow for optimizing cross-coupling reactions.

Suzuki_Cycle pd0 LₙPd(0) pd_complex Oxidative Addition pd0->pd_complex pd_ii Lₙ(Ar)Pd(II)-X pd_complex->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii->transmetal pd_ii_r Lₙ(Ar)Pd(II)-R' transmetal->pd_ii_r reductive Reductive Elimination pd_ii_r->reductive pd_ii_r->reductive reductive->pd0 product Ar-R' reductive->product reagents Ar-X reagents->pd_complex boronic R'-B(OR)₂ boronic->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protection_Strategy start Starting Material (R)-2-Amino-2-(4-bromo-2- methylphenyl)ethan-1-ol protect Protection Step (e.g., Boc₂O, TBDMSCl) start->protect protected_sm Protected Substrate protect->protected_sm couple Cross-Coupling (Suzuki or Buchwald-Hartwig) protected_sm->couple coupled_product Protected Product couple->coupled_product deprotect Deprotection (e.g., TFA, TBAF) coupled_product->deprotect final_product Final Product deprotect->final_product

Caption: Recommended workflow incorporating protection and deprotection steps.

Purification & Analytical Considerations

  • Chromatography: Due to the polar amine and alcohol functionalities, purification of the final, deprotected product can be challenging on standard silica gel. Consider using a gradient elution with a more polar solvent system (e.g., DCM/MeOH with a small amount of NH₄OH) or employing reverse-phase HPLC for high-purity samples.

  • Chiral Analysis: The enantiomeric purity of the final product should be verified. Chiral HPLC is the standard method for this analysis. Specific columns and methods may need to be developed based on the final product's structure.[10][11]

References

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Publications.
  • Chiral separation of amino-alcohols using extractant impregnated resins.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Amino Acid and Peptide Chiral Separations.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei - DergiPark.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL . By addressing the thermodynamic and kinetic barriers of this specific chiral building block, this center provides field-proven, self-validating protocols to ensure stable solutions for synthesis, NMR analysis, and chiral chromatography.

Mechanistic Root Cause Analysis: The Solubility Bottleneck

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL presents a classic structural dichotomy. It contains a highly lipophilic aromatic system (the 4-bromo-2-methylphenyl group) coupled with a highly polar, hydrogen-bonding capable amino alcohol motif.

Why does it resist dissolution in common organic solvents? The primary barrier is the high crystal lattice energy driven by robust intermolecular hydrogen-bond networks between the primary amine (-NH₂) and the hydroxyl (-OH) group of adjacent molecules. In non-polar solvents (e.g., hexanes, heptane), the solvent cannot effectively compete with these solute-solute interactions. Furthermore, trace acidic impurities in solvents or on glassware can partially protonate the amine, creating zwitterionic-like salt bridges that drastically reduce organic solubility, a phenomenon well-documented in the analysis of underivatized amino acids . Overcoming this requires targeted disruption of the hydrogen-bond network using specific polar modifiers and pH-adjusting additives .

Solvent Compatibility & Additive Matrix

To facilitate self-validating experimental design, use the following quantitative matrix to select the appropriate solvent system and additive combination.

Solvent SystemPolarity / DielectricMax Est. Conc. (mg/mL)Required AdditiveMechanistic Rationale
n-Hexane / Heptane Very Low (~1.9)< 0.1None (Not recommended)Cannot disrupt solute-solute H-bonds. Leads to immediate precipitation.
Dichloromethane (DCM) Moderate (8.9)2.0 - 5.00.1% DEADiethylamine (DEA) competes for H-bond donors, preventing aggregation.
Methanol / Ethanol High (32.7 / 24.5)> 50.0None requiredProtic solvents actively solvate both -NH₂ and -OH groups via H-bonding.
Hexane/IPA (80:20) Mixed5.0 - 10.00.1% DEAIPA acts as a polar modifier; DEA maintains the free base state .
Acetonitrile (ACN) High (37.5)10.0 - 20.00.1% TFA (if salt desired)Forms a soluble trifluoroacetate salt, breaking the free-base lattice.

Diagnostic FAQs

Q1: My sample dissolves initially in the stock solvent but precipitates upon injection into the HPLC mobile phase. How do I prevent this? A1: This is a classic "solvent shock" phenomenon caused by a mismatch in solvent strength between the sample diluent and the mobile phase. If you dissolve the sample in 100% methanol but inject it into a 90:10 Hexane/Ethanol mobile phase, the sudden drop in polarity forces the compound out of solution. Causality & Solution: Always prioritize dissolving your sample in the exact mobile phase used for the separation . If the concentration is too low, use a mobile phase enriched with the polar modifier (e.g., 70:30 Hexane/Ethanol) for the injection plug, keeping the injection volume small (<5 µL) to minimize band broadening.

Q2: Should I use an acidic or basic additive to improve solubility? A2: It depends entirely on your target application and desired ionization state. For normal-phase chiral chromatography, a basic additive like 0.1% diethylamine (DEA) is strongly recommended. DEA maintains the compound in its free base form (which is more soluble in organic mixtures) and suppresses secondary interactions with residual silanols on silica supports, ensuring sharp peaks . Conversely, if you are working in reversed-phase LC-MS, adding 0.1% trifluoroacetic acid (TFA) improves solubility by converting the compound into a highly solvated acid salt .

Q3: Can I use heat or sonication to force dissolution, and is the resulting solution stable? A3: Yes, but with strict thermodynamic caveats. Mild sonication at 25–30°C for 5–10 minutes provides the kinetic energy needed to overcome the initial lattice energy barrier. However, if the solution turns cloudy upon cooling back to room temperature, the solution is supersaturated and thermodynamically unstable. You must validate stability by cooling the sample before use (see SOP below).

Standard Operating Procedures (SOPs)

SOP: Preparation of a Stable 10 mg/mL Stock Solution for Organic Synthesis/Analysis

Objective: Achieve complete, stable dissolution in a moderately polar organic system without degradation.

Step 1: Precision Weighing Accurately weigh 10.0 mg of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL into a clean, dry 2.0 mL glass vial.

Step 2: Primary Solvation (H-Bond Disruption) Add 200 µL of a polar protic solvent (e.g., LC-MS grade Ethanol or Methanol). Vortex vigorously for 30 seconds. Rationale: The high local concentration of protic solvent will immediately disrupt the intermolecular hydrogen bonds before the bulk non-polar solvent is introduced.

Step 3: Additive Introduction (State Stabilization) Add 1.0 µL of pure Diethylamine (DEA). Rationale: This ensures the primary amine remains fully deprotonated (free base form) and prevents zwitterionic aggregation.

Step 4: Bulk Dilution Slowly add 799 µL of the bulk organic solvent (e.g., Dichloromethane or Hexane/IPA mixture) while gently swirling the vial to ensure homogenous mixing without localized precipitation.

Step 5: Self-Validation Protocol Visually inspect the solution against a dark background; it must be optically clear. To self-validate thermodynamic stability, store the vial at room temperature for 30 minutes. If no micro-crystals or haze form, the solution is stable for downstream applications. If haze appears, increase the polar modifier (Ethanol) by 10% v/v.

Troubleshooting Workflow

Use the following diagnostic decision tree to systematically resolve solubilization failures.

SolubilizationWorkflow Start Observe Incomplete Dissolution of Amino Alcohol CheckSolvent Is the primary solvent strictly non-polar (e.g., Hexane/Heptane)? Start->CheckSolvent AddModifier Add 10-20% Polar Protic Modifier (EtOH, MeOH, or IPA) CheckSolvent->AddModifier Yes CheckState Is the goal to maintain the Free Base form? CheckSolvent->CheckState No AddModifier->CheckState AddDEA Add 0.1% Diethylamine (DEA) to disrupt aggregation CheckState->AddDEA Yes (e.g., Normal Phase HPLC) AddTFA Add 0.1% Trifluoroacetic Acid (TFA) to form soluble salt CheckState->AddTFA No (e.g., Reversed Phase / LC-MS) Sonicate Sonicate at 25-30°C for 5-10 minutes AddDEA->Sonicate AddTFA->Sonicate Validate Cool to RT & Inspect. Is solution optically clear? Sonicate->Validate Success Complete Dissolution (Self-Validated Protocol) Validate->Success Yes Fail Re-evaluate Solvent System (Increase Polarity) Validate->Fail No (Precipitate forms)

Caption: Diagnostic decision tree for troubleshooting chiral amino alcohol solubilization.

References

  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Daicel Chiral Technologies. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing).[Link]

Optimization

Technical Support Center: Enhancing Enantiomeric Excess in (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL Production

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Enantiomeric Purity (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is a chiral amino alcohol, a class of compound...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Enantiomeric Purity

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is a chiral amino alcohol, a class of compounds that serve as crucial building blocks in the synthesis of numerous pharmaceuticals.[1][2][3][4] The stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically effective, while the other could be inactive or even cause adverse effects.[5] Therefore, achieving high enantiomeric excess is not merely a matter of chemical purity but a fundamental requirement for safety and efficacy in drug development.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios commonly encountered during the synthesis of chiral amino alcohols. Each section provides a detailed analysis of the problem, potential causes, and actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is yielding low enantiomeric excess (ee). What are the most common culprits and how can I systematically troubleshoot this issue?

Low enantiomeric excess is a frequent challenge in asymmetric synthesis.[6][7] A systematic approach is essential to identify and rectify the root cause.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed reagent_purity Verify Purity of Starting Materials, Reagents, & Catalyst start->reagent_purity Systematic Check solvent_purity Ensure Solvent is Anhydrous and High Purity reagent_purity->solvent_purity temp_control Check Reaction Temperature Control solvent_purity->temp_control concentration Evaluate Substrate and Catalyst Concentration temp_control->concentration catalyst_integrity Assess Catalyst Integrity and Activity concentration->catalyst_integrity racemization Investigate Potential Product Racemization catalyst_integrity->racemization end Optimized ee Achieved racemization->end Resolution

Caption: A logical workflow for troubleshooting low enantiomeric excess.

In-Depth Troubleshooting Guide

1. Purity of Reaction Components:

  • Underlying Principle: Impurities in starting materials, reagents, or the catalyst can interfere with the catalytic cycle, leading to a non-selective background reaction or poisoning of the catalyst.[6][8][9]

  • Actionable Steps:

    • Verify Starting Material Purity: Confirm the chemical and, if applicable, enantiomeric purity of your starting materials using techniques like NMR, HPLC, or GC.

    • Use High-Purity Reagents and Solvents: Ensure all reagents are of an appropriate grade and that solvents are anhydrous, as water can deactivate many catalysts.[8]

    • Catalyst Purity is Paramount: The enantiomeric purity of your chiral ligand or catalyst directly impacts the maximum achievable ee of your product.[9] If you are preparing the catalyst in-house, verify its structural integrity using methods like NMR or X-ray crystallography.[8]

2. Reaction Conditions:

  • Underlying Principle: Temperature, solvent, and concentration are critical parameters that influence the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.[7][8]

  • Actionable Steps:

    • Temperature Optimization: Generally, lower reaction temperatures lead to higher enantioselectivity.[6][7] Systematically screen a range of temperatures, starting from the literature-reported value and decreasing it incrementally.

    • Solvent Screening: The choice of solvent can significantly impact ee.[7][8] Screen a variety of solvents with different polarities and coordinating abilities.

    • Concentration Effects: Catalyst aggregation or the formation of off-cycle species at high concentrations can sometimes lower enantioselectivity.[8] Experiment with varying the substrate and catalyst concentrations.

3. Catalyst Integrity and Activity:

  • Underlying Principle: The catalyst may be inactive, have decomposed, or a non-selective background reaction may be competing with the desired catalytic pathway.

  • Actionable Steps:

    • Control Reaction: Run a control reaction with a well-established substrate known to give high ee with your catalyst system. This will serve as a benchmark for your catalyst's performance.[8]

    • Proper Handling and Storage: Ensure that air- and moisture-sensitive catalysts are handled and stored under an inert atmosphere to prevent decomposition.[6]

4. Product Racemization:

  • Underlying Principle: The desired product may be forming with high ee initially, but then racemizing under the reaction or workup conditions.[7][10]

  • Actionable Steps:

    • Monitor ee Over Time: Take aliquots from the reaction at different time points and analyze the ee. A decrease in ee over time suggests product racemization.

    • Workup Conditions: Avoid harsh acidic or basic conditions during workup, as these can promote racemization.[10] Purification on silica gel, which is acidic, can also sometimes lead to racemization. Consider using neutral alumina or deactivating the silica gel with a base.[10]

FAQ 2: How can I improve the enantiomeric excess of my product post-synthesis?

Even with an optimized reaction, the initial enantiomeric excess may not meet the stringent requirements for pharmaceutical applications. In such cases, post-synthesis enhancement techniques can be employed.

Methods for Enhancing Enantiomeric Excess
MethodPrincipleAdvantagesDisadvantages
Recrystallization Fractional crystallization of diastereomeric salts formed with a chiral resolving agent.Can be highly effective for achieving high purity; scalable.Relies on the formation of well-defined crystals; can be material-intensive.
Kinetic Resolution One enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, enriched enantiomer.[11][12]Can achieve very high ee.[11]Theoretical maximum yield is 50%; requires a suitable chiral reagent/catalyst.[12]
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or GC.[9][13]Highly effective for both analytical and preparative separations; applicable to a wide range of compounds.Can be expensive for large-scale purification; requires method development.
Experimental Protocol: Enhancement of Enantiomeric Excess via Kinetic Resolution

This protocol describes a general strategy for enhancing the ee of a chiral alcohol through a tandem hydrogenation/kinetic resolution approach.[11]

  • Initial Asymmetric Transfer Hydrogenation: Synthesize the chiral alcohol with a modest enantiomeric excess using an asymmetric transfer hydrogenation catalyst.

  • Kinetic Resolution Step: Employ the opposite enantiomer of the catalyst used in the initial hydrogenation to selectively oxidize the minor enantiomer of the alcohol back to the ketone.

  • Monitoring and Quenching: Monitor the reaction progress by chiral HPLC or GC. Once the desired enantiomeric excess of the remaining alcohol is achieved, quench the reaction.

  • Purification: Separate the enriched alcohol from the ketone and other reaction components using standard purification techniques like column chromatography.

Caption: Tandem hydrogenation and kinetic resolution for ee enhancement.

FAQ 3: What are the best analytical methods for accurately determining the enantiomeric excess of my product?

Accurate determination of ee is crucial for process optimization and quality control.

Recommended Analytical Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method.[9] It involves using a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and uses a chiral column to separate enantiomers.[9]

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate enantiomers in an NMR spectrum by forming transient diastereomeric complexes.[7][9]

General Protocol for ee Determination by Chiral HPLC
  • Sample Preparation:

    • Take a small aliquot from the crude reaction mixture.

    • Pass the aliquot through a small plug of silica gel using an appropriate solvent to remove baseline-contaminating impurities and the catalyst.[9]

    • Concentrate the filtered sample and dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[9]

  • HPLC Analysis:

    • Column Selection: Choose a CSP suitable for the analysis of amino alcohols. Polysaccharide-based columns are a common starting point.[9]

    • Method Development: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol.[9] Systematically vary the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Quantification:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Concluding Remarks

Achieving high enantiomeric excess in the synthesis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is a multifaceted challenge that requires a deep understanding of asymmetric synthesis principles and meticulous experimental execution. This guide has provided a framework for systematically troubleshooting common issues and implementing strategies for enhancing enantiopurity. By applying these principles, researchers can significantly improve the efficiency and success of their synthetic efforts, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis.
  • BenchChem. (n.d.). Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess.
  • Hupe, E., & Koelle, U. (2002). A General Strategy for Improving Enantiomeric Purities via the Tandem Use of Mirror-Image Catalysts. Organometallics, 21(10), 2043–2047.
  • BenchChem. (n.d.). minimizing racemization during the synthesis of chiral amino alcohols.
  • de Gonzalo, G., & Lavandera, I. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5248-5263.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring.
  • BenchChem. (n.d.). improving enantiomeric excess in asymmetric synthesis.
  • Shapiro, N. D., & Toste, F. D. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.
  • Zhang, X., et al. (2018). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 5(1), 53-56.
  • Çelik, G., & Dinçer, M. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(14), 7948–7963.
  • Madarász, J., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace.
  • Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6049–6060.
  • Asymmetric reactions_synthesis. (n.d.).
  • Zhang, Z., et al. (2020). (A−C) Chiral 1,2-amino alcohol derivatives and synthesis by catalytic...
  • Guidelines and methodologies in asymmetric synthesis and catalysis. (n.d.).
  • Periasamy, M., & Sasikumar, M. (2004). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 58(7), 544-547.
  • Amino Acid and Peptide Chiral Separations. (n.d.).

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Troubleshooting

Technical Support Center: Catalytic Synthesis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize catalytic reactions, with a primary focus on minimizing byproduct formation and maximizing stereochemical purity. We will delve into the causality behind common experimental issues and provide field-proven solutions.

Section 1: The Synthetic Landscape: Core Reaction and Common Challenges

The catalytic asymmetric reduction of a prochiral ketone, typically N-protected 2-amino-1-(4-bromo-2-methylphenyl)ethanone, is the most direct and atom-economical route to the target chiral amino alcohol. This transformation, while elegant, is sensitive to multiple parameters that can lead to a complex product mixture.

The primary goal is to control both chemoselectivity (differentiating between functional groups) and enantioselectivity (forming the desired R-enantiomer). A failure in control leads directly to byproduct formation.

cluster_main Primary Reaction Pathway cluster_byproducts Common Byproduct Pathways Start 2-Amino-1-(4-bromo-2-methylphenyl)ethanone (Prochiral Ketone) Product (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol (Desired Product) Start->Product Asymmetric Reduction [Chiral Catalyst + Reducing Agent] Byproduct1 (S)-Enantiomer (Incorrect Stereoisomer) Start->Byproduct1 Poor Enantioselectivity Byproduct2 2-Amino-1-(2-methylphenyl)ethan-1-ol (Dehalogenated Impurity) Start->Byproduct2 Hydrodehalogenation Byproduct3 Racemic Mixture Start->Byproduct3 Racemization / Catalyst Inefficiency

Caption: Core reaction pathway and major undesired side reactions.

Section 2: Troubleshooting Guide for Byproduct Reduction

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: My reaction produces a significant amount of the undesired (S)-enantiomer. How can I improve enantioselectivity?

Root Cause Analysis: Poor enantioselectivity is a direct failure of the chiral catalyst system to effectively differentiate between the two faces (pro-R and pro-S) of the prochiral ketone. This can be caused by several factors: an inappropriate catalyst for the substrate, suboptimal reaction temperature, solvent effects that disrupt the catalyst-substrate complex, or catalyst deactivation.

Solutions & Optimization Strategies:

  • Catalyst Selection & Screening: The steric and electronic properties of your substrate are unique. A catalyst that is highly selective for one ketone may not be for another.[1]

    • For Transfer Hydrogenation: Ruthenium-based catalysts like [(R,R)-TsDPEN]Ru(p-cymene)Cl are powerful but sensitive. Ensure the ligand (e.g., TsDPEN) is correctly matched to the desired enantiomer.[2]

    • For Borane Reductions: Chiral oxazaborolidine catalysts (CBS reagents) are highly effective. The choice of the B-substituent can fine-tune selectivity.[3][4] Consider screening catalysts derived from different chiral amino alcohols.

    • For Biocatalysis: Ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes offer exceptional selectivity under mild, aqueous conditions. Screening a panel of engineered enzymes is often the most effective approach to identify a highly selective biocatalyst.[1][5]

  • Temperature Optimization: Asymmetric reductions are often highly sensitive to temperature.

    • Action: Run a temperature screen (e.g., -20°C, 0°C, RT). Lower temperatures typically enhance enantioselectivity by stabilizing the diastereomeric transition states that lead to the desired product. However, this often comes at the cost of a slower reaction rate.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Action: Screen a range of solvents. For borane reductions, ethereal solvents like THF are common.[6] For transfer hydrogenation, solvents like dichloromethane or isopropanol (which can also act as the hydrogen source) are frequently used.[7] Sodium triacetoxyborohydride, a mild reductant, is effective in solvents like 1,2-dichloroethane (DCE).[8]

Parameter Condition A (Baseline) Condition B (Optimized) Rationale for Change
Catalyst Generic Ru-catalystSubstrate-matched (R,R)-TsDPEN-RuLigand specifically designed for high enantioselectivity in aromatic ketone reduction.[2]
Temperature 25°C (RT)-10°CLower temperature increases the energy difference between diastereomeric transition states, favoring one enantiomer.
Solvent MethanolIsopropanol / Formic AcidIsopropanol or formic acid/triethylamine can serve as both solvent and hydrogen donor in transfer hydrogenation.[2]
Resulting ee% 75% (R)>99% (R)Combination of optimized parameters leads to superior stereocontrol.
Issue 2: I am observing a significant peak corresponding to a dehalogenated byproduct. What is causing this and how can I prevent it?

Root Cause Analysis: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction is common when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) and a hydrogen gas source.[9] It can also occur with overly reactive hydride sources or under prolonged reaction times at elevated temperatures, where the catalyst may exhibit unwanted reactivity.

Solutions & Optimization Strategies:

  • Avoid Aggressive Catalytic Hydrogenation: Unless specifically required, avoid using Pd/C and H₂ gas for this substrate. This combination is well-known for its ability to reduce aryl halides.

  • Switch to a Milder Reducing System:

    • Transfer Hydrogenation: Systems using formic acid/triethylamine or isopropanol as the hydrogen source with a Ru or Ir catalyst are far less likely to cause dehalogenation compared to H₂/Pd/C.[2]

    • Borane Reagents: Borane complexes (e.g., BH₃·DMS, BH₃·THF) with a chiral catalyst are excellent choices as they do not typically reduce aryl halides under standard conditions.[6]

    • Amine-Boranes: These reagents are generally milder than borane-THF and reduce ketones without affecting nitro groups or halides.[10]

  • Control Reaction Time and Temperature: Do not let the reaction run significantly longer than necessary. Once the starting material is consumed (as monitored by TLC or HPLC), proceed with the workup to prevent slow-developing side reactions like dehalogenation.

G start Dehalogenation Observed? check_catalyst Are you using H₂ and Pd/C? start->check_catalyst Yes check_hydride Is the hydride source overly reactive (e.g., LiAlH₄)? start->check_hydride No check_catalyst->check_hydride No solution1 Switch to Transfer Hydrogenation (e.g., Ru-TsDPEN with HCOOH/NEt₃) check_catalyst->solution1 Yes solution2 Use a Borane-based system (e.g., CBS catalyst with BH₃•THF) check_hydride->solution2 No solution3 Use a milder hydride (e.g., NaBH(OAc)₃) check_hydride->solution3 Yes no_issue Issue Resolved solution1->no_issue solution2->no_issue solution3->no_issue

Caption: Troubleshooting decision tree for dehalogenation.

Issue 3: My reaction is sluggish and conversion is low, even after extended time. How can I improve the reaction rate and yield?

Root Cause Analysis: Low conversion points to issues with catalyst activity, insufficient reactivity of the reducing agent, or the presence of inhibitors. The bulky 2-methylphenyl group can sterically hinder the approach of the substrate to the catalyst's active site, making this a "difficult-to-reduce" ketone.[1][7]

Solutions & Optimization Strategies:

  • Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading from 1 mol% to 2-5 mol% can often overcome activation energy barriers and drive the reaction to completion.

  • Activate the Catalyst: Some catalyst precursors require in-situ activation. For example, Ru-TsDPEN catalysts are often activated by a base (e.g., t-BuOK or triethylamine) in the reaction mixture.[7] Ensure your protocol includes this step if required.

  • Increase Reactant Concentration: Le Chatelier's principle applies. Increasing the concentration of the reducing agent (e.g., moving from 1.1 equivalents to 1.5 equivalents) can improve the rate. However, be cautious of adding a large excess, which can lead to side reactions.[11]

  • Remove Inhibitors: Water and oxygen can be potent inhibitors for many organometallic catalysts. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (Nitrogen or Argon). Trace impurities in the starting material can also act as catalyst poisons. Consider purifying the starting ketone by column chromatography or recrystallization if its purity is suspect.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a biocatalyst (enzyme) like a ketoreductase versus a chemocatalyst? A1: Biocatalysis offers several key advantages:

  • Unmatched Selectivity: Enzymes often provide >99.5% ee and can be highly chemoselective, operating without the need for protecting groups.[5]

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, which is environmentally friendly ("green chemistry") and preserves sensitive functional groups.[5]

  • Reduced Byproducts: The high selectivity often leads to much cleaner reaction profiles with fewer byproducts, simplifying downstream purification. The main disadvantage can be the initial cost and effort of screening to find a suitable enzyme, though many companies now offer readily available KRED screening kits.

Q2: How critical is the purity of the starting 2-amino-1-(4-bromo-2-methylphenyl)ethanone? A2: It is absolutely critical. Impurities can directly impact the reaction in several ways:

  • Catalyst Poisoning: Nucleophilic impurities (e.g., trace amines, thiols) can irreversibly bind to the metal center of a chemocatalyst, rendering it inactive.

  • Competing Reactions: Impurities with reducible functional groups (e.g., aldehydes) can consume the reducing agent.

  • Downstream Purification Issues: Structurally similar impurities can be difficult to separate from the final product, compromising its purity.

Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction? A3: While NaBH₄ is a common and inexpensive reducing agent, it is generally not suitable for this specific asymmetric synthesis on its own because it is achiral and will produce a racemic mixture of the (R) and (S) alcohols. While some chiral additives can induce moderate enantioselectivity with NaBH₄, dedicated asymmetric systems like CBS-catalyzed borane reduction or Ru-catalyzed transfer hydrogenation are vastly superior for achieving high enantiomeric excess.[3]

Section 4: Key Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-Catalyst

This protocol is a representative method for achieving high enantioselectivity.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add [(R,R)-TsDPEN]Ru(p-cymene)Cl (0.01 equivalents).

  • Solvent and Reagent Addition: Add anhydrous, degassed isopropanol. Stir for 5 minutes.

  • Base Activation: Add potassium tert-butoxide (t-BuOK) (0.02 equivalents) and stir the resulting purple solution for 10 minutes.

  • Substrate Addition: Add the N-protected 2-amino-1-(4-bromo-2-methylphenyl)ethanone (1.0 equivalent).

  • Reaction: Heat the mixture to 40-50°C and monitor the reaction progress by TLC or HPLC. Reactions are typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (% ee)
  • Column: Chiral stationary phase column (e.g., CHIRALPAK® IA, IB, or IC).

  • Mobile Phase: A mixture of hexanes and isopropanol is a common starting point. A small amount of a basic additive like diethylamine (DEA) may be needed to improve peak shape for the amine product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Calculation: The two enantiomers will have different retention times. Calculate the % ee using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

References

  • Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Source: PMC.
  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Source: JOCPR.
  • Title: Continuous flow-mode synthesis of (chiral) amines with transaminase. Source: DIAL@UCLouvain. URL: [Link]

  • Title: Chiral Amine Synthesis - Strategies, Examples, and Limitations. Source: Request PDF. URL: [Link]

  • Title: Ketone Reduction. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

  • Title: Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. Source: ACS Publications. URL: [Link]

  • Title: Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid. Source: ACS Publications. URL: [Link]

  • Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Source: PMC. URL: [Link]

  • Title: An Efficient Catalytic Asymmetric Route to 1-Aryl-2-imidazol-1-yl-ethanols. Source: ACS Publications. URL: [Link]

  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Source: MDPI. URL: [Link]

  • Title: Reduction of Steroidal Ketones with Amine—Boranes. Source: Request PDF. URL: [Link]

  • Title: Reductions by the Alumino- and Borohydrides in Organic Synthesis. Source: Google Books.
  • Title: Zinc Borohydride Reduction of α-Amino Ketones: A Highly Diastereoselective Synthetic Route to anti-γ-Hydroxy-β-amino Alcohols. Source: Request PDF. URL: [Link]

  • Title: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Source: PMC. URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Source: PMC. URL: [Link]

  • Title: Chemical Reaction List. Source: Manac Inc. URL: [Link]

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Source: ACS Publications. URL: [Link]

  • Title: Asymmetric synthesis of β 2 -aryl amino acid. Source: ResearchGate. URL: [Link]

  • Title: Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. Source: Google Patents.
  • Title: (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Source: Organic Syntheses Procedure. URL: [Link]

  • Title: 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Source: ResearchGate. URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (R)- and (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol in Asymmetric Catalysis: A Case for Enantiomeric Divergence

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the choice of a chiral ligand or organocatalyst is a pivotal decision that dictates the stereochemical outcome of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand or organocatalyst is a pivotal decision that dictates the stereochemical outcome of a reaction. The 2-amino-2-phenylethan-1-ol scaffold is a privileged structural motif, renowned for its efficacy in a multitude of enantioselective transformations. This guide delves into a comparative analysis of the (R) and (S) enantiomers of 2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol, exploring their potential divergent roles in asymmetric catalysis. While direct, side-by-side comparative studies for this specific pair of enantiomers are not extensively documented in peer-reviewed literature, this guide will extrapolate from the well-established principles of asymmetric catalysis and data from structurally related amino alcohols to provide a comprehensive framework for their application.

The Significance of Enantiomers in Asymmetric Catalysis

The fundamental principle of asymmetric catalysis lies in the diastereomeric transition states formed between the chiral catalyst and the prochiral substrate. The distinct three-dimensional arrangement of substituents on the (R) and (S) enantiomers of a catalyst leads to different energy barriers for the formation of the two possible product enantiomers. Consequently, one enantiomer of the product is formed in excess. This enantiomeric excess (e.e.) is a critical measure of a catalyst's effectiveness. In many instances, one enantiomer of a chiral catalyst will produce the (R)-product with high e.e., while its mirror image, the (S)-enantiomer, will yield the (S)-product with a similarly high e.e.

Potential Applications in Asymmetric Transformations

Based on the established reactivity of analogous chiral 1,2-amino alcohols, the (R)- and (S)-enantiomers of 2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol are anticipated to be effective in several key asymmetric reactions, either as organocatalysts or as ligands for metal centers.

Asymmetric Reduction of Prochiral Ketones

One of the most prominent applications of chiral amino alcohols is in the catalytic asymmetric reduction of ketones to chiral secondary alcohols.[1][2] This is often achieved through the in-situ formation of an oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) reduction.[3]

Conceptual Reaction Scheme:

Figure 2: Conceptual workflow for the asymmetric alkylation of an aldehyde.

In this process, the chiral amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc-aminoalkoxide complex. This complex then coordinates to the aldehyde, and the steric environment created by the chiral ligand directs the transfer of an alkyl group from the zinc to one of the two enantiotopic faces of the aldehyde carbonyl.

Expected Outcome:

Similar to the ketone reduction, the (R)- and (S)-enantiomers of the amino alcohol are expected to exhibit opposing stereochemical preferences, leading to the formation of the (R)- and (S)-alcohols, respectively. The bromo and methyl substituents on the aromatic ring will play a crucial role in defining the precise geometry of the transition state and thus the level of enantioselectivity.

Experimental Data from Analogous Systems

To illustrate the expected performance differences between the (R) and (S) enantiomers, we can examine data from studies on structurally related chiral amino alcohols. For instance, in the asymmetric reduction of acetophenone, the use of (1R,2S)-(-)-norephedrine as a chiral ligand often leads to the (R)-alcohol, while (1S,2R)-(+)-norephedrine yields the (S)-alcohol with comparable enantioselectivity.

Table 1: Representative Performance of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Amino AlcoholProduct ConfigurationEnantiomeric Excess (e.e.)
(1R,2S)-(-)-Norephedrine Derivative(R)High (e.g., >90%)
(1S,2R)-(+)-Norephedrine Derivative(S)High (e.g., >90%)

Note: The exact e.e. values are highly dependent on the specific derivative and reaction conditions.

Detailed Experimental Protocol: A General Procedure for Asymmetric Ketone Reduction

The following protocol outlines a general procedure for the asymmetric reduction of a prochiral ketone using a chiral amino alcohol and borane, which can be adapted for the use of (R)- or (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol.

Materials:

  • Chiral amino alcohol ((R)- or (S)-enantiomer) (0.1 mmol)

  • Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.2 mmol)

  • Prochiral ketone (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (0.1 mL, 0.1 mmol) to the solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the oxazaborolidine catalyst.

  • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL).

  • Slowly add the solution of the ketone to the catalyst solution at 0 °C.

  • To the resulting mixture, add the remaining borane-dimethyl sulfide complex (1.1 mL, 1.1 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Add 1 M hydrochloric acid and stir for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Mechanistic Insights and the Role of Substituents

The stereochemical outcome of these reactions is governed by the formation of a well-defined, rigid transition state. The substituents on the phenyl ring of the 2-amino-2-phenylethan-1-ol backbone play a critical role in shaping this transition state.

cluster_TS Transition State Model cluster_Substituents Substituent Effects Catalyst Chiral Catalyst (Oxazaborolidine or Zn-complex) Substrate Substrate (Ketone or Aldehyde) Catalyst->Substrate Coordination Reagent Reagent (Borane or Alkylzinc) Catalyst->Reagent Coordination Reagent->Substrate Attack Bromo 4-Bromo group (Electronic & Steric) Bromo->Catalyst Methyl 2-Methyl group (Steric) Methyl->Catalyst Enantioselectivity Enantioselectivity (e.e. of product) cluster_TS cluster_TS cluster_TS->Enantioselectivity

Figure 3: Factors influencing enantioselectivity in the transition state.

  • 2-Methyl Group: The ortho-methyl group provides significant steric bulk close to the chiral center. This steric hindrance is expected to create a more defined chiral pocket, potentially leading to higher enantioselectivity by more effectively differentiating the two faces of the incoming substrate.

  • 4-Bromo Group: The para-bromo substituent has both steric and electronic effects. Electronically, as a halogen, it is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. This can influence the Lewis acidity of the metal center in metal-catalyzed reactions or the proton acidity of the alcohol in organocatalytic pathways. Its steric bulk at the para position will also contribute to the overall shape of the catalyst and its interaction with the substrate.

The interplay of these steric and electronic factors will ultimately determine the energetic difference between the two diastereomeric transition states, and thus the enantioselectivity of the reaction. It is the precise positioning of these groups in the (R) versus the (S) configuration that will dictate the direction of the stereochemical bias.

Conclusion

While direct experimental comparisons of (R)- and (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol in asymmetric catalysis are yet to be reported, a strong theoretical and empirical framework based on analogous systems allows for informed predictions of their behavior. It is anticipated that these enantiomers will serve as effective chiral auxiliaries, exhibiting predictable and opposing stereochemical control in key transformations such as the asymmetric reduction of ketones and the alkylation of aldehydes. The presence of the ortho-methyl and para-bromo substituents offers intriguing possibilities for fine-tuning the steric and electronic properties of the catalyst, potentially leading to high levels of enantioselectivity. Further experimental investigation is warranted to unlock the full potential of these promising chiral building blocks in the ever-evolving field of asymmetric synthesis.

References

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Retrieved March 24, 2026, from [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - ACS Publications. (2022, March 28). Retrieved March 24, 2026, from [Link]

  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs | Journal of the American Chemical Society. (n.d.). Retrieved March 24, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20). Retrieved March 24, 2026, from [Link]

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Comparative

A Comparative Guide to Chiral Amino Alcohols: Profiling (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the utility of chiral 1,2-amino alcohols as ligands, auxiliaries, and synthons is well-established.[1][2] These scaffolds are integral to the production of enantiomerically pure...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the utility of chiral 1,2-amino alcohols as ligands, auxiliaries, and synthons is well-established.[1][2] These scaffolds are integral to the production of enantiomerically pure pharmaceuticals and other high-value chemical entities.[3] This guide provides a comparative analysis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol , a specialized chiral amino alcohol, benchmarking its anticipated performance against established analogues. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide will leverage established principles of asymmetric induction and data from structurally related compounds to provide a robust predictive comparison for researchers, scientists, and drug development professionals.

Structural and Electronic Profile of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol

The efficacy of a chiral amino alcohol in asymmetric synthesis is profoundly influenced by its steric and electronic properties. The subject of this guide, (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol, possesses a unique combination of substituents on the phenyl ring that are anticipated to modulate its catalytic and auxiliary performance.

  • The (R)-Stereocenter: The absolute configuration at the carbon bearing the amino and aryl groups is the primary source of chirality, dictating the facial selectivity in reactions it mediates.

  • Ortho-Methyl Group: This substituent introduces significant steric bulk in proximity to the chiral center. This is expected to enhance facial discrimination of prochiral substrates by creating a more defined chiral pocket.

  • Para-Bromo Group: As an electron-withdrawing group, the bromine atom influences the electronic properties of the aromatic ring. This can affect the Lewis acidity/basicity of the catalyst-substrate complex and influence the stability of transition states.

Comparative Performance Analysis in Key Asymmetric Transformations

To project the performance of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol, we will compare its structural features to well-characterized chiral amino alcohols in three benchmark applications: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones, the addition of diethylzinc to aldehydes, and its use as a chiral auxiliary in alkylation reactions.

Enantioselective Reduction of Ketones (CBS Reduction)

The CBS reduction is a cornerstone of asymmetric synthesis, providing access to chiral secondary alcohols with high enantiopurity.[4][5] The reaction employs a chiral oxazaborolidine catalyst, which is formed in situ from a chiral amino alcohol and a borane source.[2][6]

Table 1: Performance of Representative Chiral Amino Alcohols in the CBS Reduction of Acetophenone

Chiral Amino Alcohol PrecursorYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference(s)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol9897(R)[7]
(1S,2R)-(-)-Norephedrine9592(R)[7]
(S)-2-Amino-2-methyl-1-propanolHigh~90(R)[7]
(R)-2-Amino-2-phenylethanol (unsubstituted analogue)HighVariable(S)-

Data for the unsubstituted analogue is presented for conceptual comparison.

Expected Performance of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol:

The substituents on the phenyl ring of the target compound are poised to have a significant impact. The ortho-methyl group is expected to increase steric hindrance around the catalytic center, which can lead to higher enantioselectivity by amplifying the differentiation between the two faces of the prochiral ketone.[8][9] The electron-withdrawing para-bromo substituent may enhance the Lewis acidity of the boron center in the oxazaborolidine catalyst, potentially leading to a more organized and selective transition state. Indeed, some studies have shown that electron-withdrawing groups on the substrate can lead to improved enantioselectivity in certain CBS-type reductions.[10] It is therefore reasonable to hypothesize that (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol could be a highly effective catalyst precursor for the CBS reduction, potentially offering superior enantioselectivity compared to its unsubstituted or alkyl-substituted counterparts for certain substrates.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes, catalyzed by chiral amino alcohols, is a classic method for the formation of chiral secondary alcohols.[11][12] The performance of the chiral ligand is highly dependent on its structure.

Table 2: Performance of Representative Chiral Amino Alcohols in the Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference(s)
(1R,2S)-N-Isopropylephedrine9895(S)[11]
(1S,2S)-N-cyclooctylpseudonorephedrineHigh87.5-91.0(S) or (R)[12]
(S)-LeucinolModerate49(S)[13]

Expected Performance of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol:

In this reaction, the chiral amino alcohol forms a chiral zinc-alkoxide complex that acts as the catalyst. The steric and electronic nature of the amino alcohol directly influences the geometry and reactivity of this complex. The ortho-methyl group on the target compound would likely create a more defined chiral environment, potentially leading to improved enantioselectivity. The electronic effect of the para-bromo group is less straightforward to predict in this context without experimental data, but it could influence the rate of the reaction and the stability of the catalytic species. It is plausible that for certain aldehydes, the unique steric and electronic profile of this ligand could offer high levels of asymmetric induction.

As a Chiral Auxiliary in Asymmetric Alkylation

Chiral amino alcohols can be converted into chiral auxiliaries, such as oxazolidinones, to direct the stereoselective alkylation of enolates.[14] While less common for simple 2-amino-2-phenylethanol derivatives compared to systems like Evans auxiliaries or pseudoephedrine, the principles of stereoinduction remain relevant.

Expected Performance:

If converted to a suitable chiral auxiliary (e.g., an oxazolidinone), the ortho-methyl group on the phenyl ring of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol would act as a bulky directing group, effectively shielding one face of the enolate and directing the incoming electrophile to the opposite face. This is anticipated to result in high diastereoselectivity. The bromo-substituent would be more distant from the reaction center and is expected to have a less pronounced effect on the stereochemical outcome in this application.

Experimental Protocols

The following protocols are provided as templates for the application of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol and its analogues in asymmetric synthesis.

General Protocol for CBS Reduction of a Prochiral Ketone

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Reduction cluster_workup Work-up and Purification prep1 Dissolve chiral amino alcohol (0.1 eq) in anhydrous THF under inert atmosphere. prep2 Add borane solution (e.g., BH3·SMe2, 0.6 eq) dropwise at 0 °C. prep1->prep2 prep3 Stir for 15-30 minutes at room temperature. prep2->prep3 react1 Cool catalyst solution to specified temperature (e.g., -20 °C). prep3->react1 react2 Add borane solution (0.6 eq) dropwise. react1->react2 react3 Add ketone (1.0 eq) in THF dropwise over 30 min. react2->react3 react4 Stir until reaction completion (monitored by TLC). react3->react4 work1 Quench reaction carefully with methanol. react4->work1 work2 Remove solvent under reduced pressure. work1->work2 work3 Extract with an organic solvent (e.g., ethyl acetate). work2->work3 work4 Wash with brine, dry over Na2SO4, and concentrate. work3->work4 work5 Purify by flash column chromatography. work4->work5

General workflow for CBS reduction.
General Protocol for Enantioselective Addition of Diethylzinc to an Aldehyde

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Work-up and Analysis setup1 Dissolve chiral amino alcohol (0.02-0.1 eq) in anhydrous toluene under inert atmosphere. setup2 Add aldehyde (1.0 eq). setup1->setup2 setup3 Cool the solution to 0 °C. setup2->setup3 add1 Add diethylzinc (1.1-2.0 eq) dropwise via syringe. setup3->add1 add2 Stir at 0 °C or room temperature until completion (monitored by TLC/GC). add1->add2 work1 Quench with saturated aqueous NH4Cl. add2->work1 work2 Extract with an organic solvent (e.g., ethyl acetate). work1->work2 work3 Wash with brine, dry over MgSO4, and concentrate. work2->work3 work4 Purify by flash column chromatography. work3->work4 work5 Determine enantiomeric excess by chiral HPLC or GC. work4->work5

General workflow for diethylzinc addition.

Mechanistic Considerations and Causality

The predictive power of this guide stems from a deep understanding of the transition state assemblies in these asymmetric reactions.

G cluster_CBS CBS Reduction Transition State Model cluster_Zn Diethylzinc Addition Transition State Model CBS_model Six-membered, chair-like transition state. Ketone coordinates to Lewis acidic boron. Hydride delivered from borane coordinated to nitrogen. Steric repulsion between ketone's large substituent and catalyst's aryl group dictates stereochemistry. Zn_model Dimeric zinc-alkoxide complex. Aldehyde coordinates to one zinc center. Ethyl group transferred from another zinc center. Chiral ligand framework creates a rigid and predictable stereochemical environment.

Simplified transition state models.

In the CBS reduction, the enantioselectivity is primarily governed by steric interactions in the transition state. The ortho-methyl group of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is expected to create a more pronounced steric clash with the larger substituent of a prochiral ketone, thereby enhancing the energy difference between the two diastereomeric transition states and leading to higher enantioselectivity.[8][9]

For the diethylzinc addition, the formation of a well-defined dimeric zinc-alkoxide complex is crucial for high enantioselectivity. The steric bulk provided by the ortho-methyl group can enforce a more rigid and ordered transition state, which is generally beneficial for asymmetric induction.

Conclusion and Future Outlook

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol represents a promising, albeit underexplored, chiral amino alcohol for applications in asymmetric synthesis. Based on the analysis of its structural and electronic features in comparison with established analogues, it is predicted to be a highly effective ligand or catalyst precursor, particularly in reactions where steric demand is a key factor for achieving high enantioselectivity, such as the CBS reduction. The presence of both a sterically demanding ortho-methyl group and an electron-withdrawing para-bromo group provides a unique combination that warrants experimental investigation.

This guide provides a foundational framework for researchers to begin exploring the potential of this chiral amino alcohol. The provided protocols can serve as a starting point for optimization, and the comparative analysis offers a rationale for its expected high performance. Further experimental studies are necessary to fully elucidate its catalytic capabilities and to realize its potential in the synthesis of complex chiral molecules.

References

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. ResearchGate. [Link]

  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS. [Link]

  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. PMC. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Synfacts. [Link]

  • A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines. Academia.edu. [Link]

  • CBS catalyst. Wikipedia. [Link]

  • Synthesis of novel norephedrine-based chiral ligands with multiple stereogenic centers and their application in enantioselective addition of diethylzinc to aldehyde and chalcone. Academia.edu. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. J-STAGE. [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. ResearchGate. [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC. [Link]

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Link]

  • Chiral Oxazaborolidines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. DTIC. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC. [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantioselective Recognition of Amino Alcohols and Amino Acids by Chiral Binol-Based Aldehydes with Conjugated Rings at the Hydrogen Bonding Donor Sites. ResearchGate. [Link]

  • Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. PubMed. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Addition of diethylzinc to aldehydes, catalyzed by 10 mol % 20 or 21. ResearchGate. [Link]

  • beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • Chiral primary amino alcohol organobase catalyst for the asymmetric Diels-Alder reaction of anthrones with maleimides. ScienceDirect. [Link]

  • β-Amino alcohols derived from (1 R,2 S)-norephedrine and (1 S,2 S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. R Discovery. [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]

  • Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Studies in asymmetric synthesis I the asymmetric alpha-alkylation of N,N-dimethylhydrazones II the synthesis of 1,3-amino alcohols via the aldol-Tishchenko reaction. CORA. [Link]

  • A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • Asymmetric Alkylation. Buchler GmbH. [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI. [Link]

  • Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum. [Link]

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Double Asymmetric Alkylation Reactions Using C 2 -symmetric Benzene Based Bis(2-amino-2-oxazolines) Chiral Auxiliaries. ResearchGate. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. [Link]

  • Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins. ChemRxiv. [Link]

  • One-pot two-stage biocatalytic upgrading of biomass-derived aldehydes to optically active β-amino alcohols via sequential hydroxymethylation and asymmetric reduction amination. Green Chemistry (RSC Publishing). [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

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Validation

HPLC validation methods for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL purity

Analytical Mastery: HPLC Validation Strategies for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL Purity Introduction The synthesis and quality control of chiral amino alcohols, specifically (R)-2-Amino-2-(4-bromo-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC Validation Strategies for (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL Purity

Introduction The synthesis and quality control of chiral amino alcohols, specifically (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL, present unique analytical challenges. This molecule features a primary amine, a primary alcohol, and a halogenated aromatic system. The critical quality attribute (CQA) for this intermediate is its enantiomeric purity—specifically, the absence of the (S)-enantiomer—alongside general chemical purity. This guide objectively compares direct chiral High-Performance Liquid Chromatography (HPLC) against indirect derivatization methods, providing a self-validating framework grounded in the modernized ICH Q2(R2) guidelines[1].

Mechanistic Challenges in Amino Alcohol Analysis

Analyzing (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL requires overcoming two fundamental chromatographic hurdles:

  • Secondary Silanol Interactions: The basic primary amine ( pKa​≈9−10 ) readily protonates, leading to strong ion-exchange interactions with residual acidic silanols on silica-based stationary phases. This causes severe peak tailing, which can mask closely eluting trace impurities (like the (S)-enantiomer)[2].

  • Weak Chromophore: While the bromo-methylphenyl group provides some UV absorbance, it lacks the extended conjugation needed for ultra-high sensitivity detection at higher wavelengths, making trace-level quantification susceptible to baseline noise.

Comparative Methodologies: Direct vs. Indirect Chiral HPLC

To establish enantiomeric excess (ee), two primary strategies are employed.

Strategy A: Direct Chiral Separation (Polysaccharide CSP) Direct separation utilizes a Chiral Stationary Phase (CSP), such as immobilized amylose tris(3,5-dimethylphenylcarbamate). Enantiomeric resolution occurs via transient diastereomeric complex formation driven by hydrogen bonding, π−π interactions, and steric fit.

  • Causality of Choice: To mitigate amine-silanol tailing, a basic modifier like Diethylamine (DEA) is mandatory in the mobile phase. DEA competitively binds to active silanol sites, ensuring sharp, symmetrical peaks for the amino alcohol[2].

Strategy B: Indirect Separation via Derivatization This method reacts the racemic or enantiomerically enriched mixture with a Chiral Derivatizing Agent (CDA), such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The reaction converts enantiomers into stable diastereomers, which possess different physicochemical properties and can be resolved on a standard achiral C18 column[3].

  • Causality of Choice: The dinitrophenyl group acts as a powerful chromophore, shifting the optimal UV detection to ∼340 nm. This drastically improves the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by moving away from the noisy low-UV region, making it ideal for ultra-trace impurity analysis[4].

G Start Amino Alcohol Purity Analysis Direct Direct Chiral HPLC (Polysaccharide CSP) Start->Direct Rapid, Non-destructive Indirect Indirect RP-HPLC (Derivatization) Start->Indirect Ultra-low LOD required Direct_NP Normal Phase (Hexane/IPA + DEA) Direct->Direct_NP Direct_RP Reversed Phase (Water/MeCN + Buffer) Direct->Direct_RP Deriv_Agent Chiral Derivatizing Agent (e.g., Marfey's Reagent) Indirect->Deriv_Agent C18_Col Achiral C18 Column (High Sensitivity UV) Deriv_Agent->C18_Col

Chiral Separation Strategy Decision Tree for Amino Alcohols.

Experimental Protocols: Self-Validating Workflows

Protocol A: Direct Chiral HPLC (Normal Phase) Designed for routine batch release and ee determination.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 10 minutes.

    • Self-Validation Check: The DEA concentration must be precisely controlled; excess DEA alters retention times, while insufficient DEA causes tailing.

  • Sample Preparation: Dissolve 1.0 mg of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL in 1.0 mL of mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Inject a racemic standard. The resolution ( Rs​ ) between the (R) and (S) enantiomers must be ≥1.5 . The tailing factor ( Tf​ ) for the (R)-enantiomer must be ≤1.5 [5].

Protocol B: Indirect RP-HPLC via Marfey's Reagent Designed for trace-level quantification of the (S)-enantiomer.

  • Derivatization Reaction:

    • Dissolve 0.5 mg of the amino alcohol in 100 µL of acetone.

    • Add 200 µL of a 1% solution of Marfey's Reagent (FDAA) in acetone.

    • Add 40 µL of 1.0 M Sodium Bicarbonate ( NaHCO3​ ) to deprotonate the amine, facilitating nucleophilic aromatic substitution.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction by adding 20 µL of 2.0 M HCl. Dilute to 1.0 mL with acetonitrile[3].

  • Chromatographic Conditions:

    • Column: Achiral C18 (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Solvent B: Acetonitrile. (Gradient: 20% B to 80% B over 30 mins).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • System Suitability Test (SST): Ensure baseline separation of the derivatized (R) and (S) diastereomers ( Rs​≥2.0 ). Verify that unreacted Marfey's reagent does not co-elute with the analyte peaks.

ICH Q2(R2) Validation Framework

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the modernized ICH Q2(R2) guidelines[6]. For chiral purity assays, the focus is heavily on the accurate quantification of the minor component (the (S)-enantiomer)[5].

  • Specificity: The method must unambiguously assess the analyte in the presence of components that may be expected to be present (e.g., synthetic precursors like 4-bromo-2-methylbenzaldehyde). Co-validation using peak purity analysis (via Diode Array Detection) is recommended[1].

  • Linearity & Range: Evaluated from the LOQ up to 120% of the specification limit. The calibration model must demonstrate an R2≥0.999 [1].

  • Accuracy (Recovery): Determined by spiking known amounts of the (S)-enantiomer into the (R)-enantiomer matrix at 50%, 100%, and 150% of the specification limit. Acceptable recovery is typically 98.0% - 102.0%[5].

  • Sensitivity (LOD/LOQ): Established via the signal-to-noise (S/N) method. LOD requires S/N ≥3 , while LOQ requires S/N ≥10 [3].

Validation Q2 ICH Q2(R2) Validation Spec Specificity (Resolution > 1.5) Q2->Spec Lin Linearity & Range (R² > 0.999) Q2->Lin Acc Accuracy (Recovery 98-102%) Q2->Acc Prec Precision (RSD < 2.0%) Q2->Prec Sens LOD / LOQ (S/N > 3 & 10) Q2->Sens Spec->Lin Lin->Acc Acc->Prec

Core analytical validation parameters according to ICH Q2(R2) guidelines.

Quantitative Performance Comparison

The following table summarizes the expected validation metrics when comparing the Direct and Indirect methods for this specific amino alcohol.

Validation ParameterProtocol A: Direct Chiral (NP-HPLC)Protocol B: Indirect (Derivatization RP-HPLC)Causality / Notes
Specificity ( Rs​ ) 1.8−2.5 >3.0 Diastereomers on C18 typically offer superior resolution compared to transient chiral inclusion.
LOD (Minor Enantiomer) ∼0.05 µg/mL ∼0.002 µg/mLDerivatization introduces a strong chromophore (340 nm), drastically reducing background noise[4].
Linearity Range 0.15−10 µg/mL 0.006−5 µg/mLIndirect method is superior for ultra-trace quantification.
Precision (RSD%) <1.0% <2.5% Direct method has higher precision due to the absence of a variable derivatization reaction step[5].
Analysis Time 5 mins prep + 20 mins run65 mins prep + 30 mins runDirect method is significantly faster for high-throughput QA/QC environments.

Conclusion

For the routine batch release of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL, Protocol A (Direct Chiral HPLC) is the superior choice due to its non-destructive nature, high precision, and rapid turnaround time. However, if the regulatory specification for the (S)-enantiomer impurity is exceptionally stringent (e.g., <0.05% ), Protocol B (Indirect Derivatization) becomes necessary to leverage the enhanced sensitivity provided by the chromophoric tag. Both methods, when executed with rigorous System Suitability Testing, fully comply with ICH Q2(R2) validation standards.

References

  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chrom
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.

Sources

Comparative

Mass spectrometry validation of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

Part 1: Foundational Research & Search Query Generation Initial Analysis of the Topic: The user wants a "Publish Comparison Guide" for the "". This is a highly specific, technical request.

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Foundational Research & Search Query Generation

Initial Analysis of the Topic:

The user wants a "Publish Comparison Guide" for the "".

This is a highly specific, technical request. The target audience consists of scientists and drug development professionals. The core of the task is to create a detailed guide that is not just a protocol, but an in-depth, authoritative piece of content that compares MS with other methods.

To meet the E-E-A-T (Expertise, Authoritativeness, Trustworthiness) requirements, I need to ground my response in established scientific principles and regulatory guidelines. The compound itself, (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL, is quite specific (CAS: 746597-83-1). It's unlikely I'll find a validation guide for this exact molecule. Therefore, my strategy will be to:

  • Find information about the compound's basic properties.

  • Research the typical mass spectrometric behavior of analogous compounds (chiral amino alcohols, bromo-phenyl compounds).

  • Find authoritative guidelines for analytical method validation, specifically for LC-MS/MS, from regulatory bodies like the FDA and international councils like ICH.

  • Research alternative analytical techniques for chiral compound analysis to build the "comparison" part of the guide.

Search Query Generation:
  • Compound-Specific Information:

    • (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL analytical methods - This is a direct query to see if any specific literature exists.

    • I also found the CAS number from a supplier website to make searches more specific: 746597-83-1 analytical validation.

  • Mass Spectrometry Behavior & Fragmentation:

    • mass spectrometry fragmentation patterns of amino alcohols - This will help me explain the expected fragmentation, a key part of demonstrating expertise.

    • analysis of chiral amino alcohols by LC-MS - This is crucial for understanding the specific challenges and approaches for this class of molecules, especially regarding chromatography.

  • Validation Guidelines (The "Trustworthiness" and "Authoritativeness" Pillar):

    • mass spectrometry validation guidelines for pharmaceuticals FDA ICH - This is the most important query to ground the entire guide in regulatory reality. It will provide the framework for the validation parameters (accuracy, precision, linearity, etc.).

    • LC-MS/MS method validation for small molecules - A more specific query to get detailed protocols and best practices.

    • ICH Q2(R2) validation of analytical procedures - Directly referencing the key international guideline.

  • Alternative & Comparative Methods:

    • alternative analytical methods for chiral compound validation - This is to build the "Comparison Guide" aspect.

    • chiral separation HPLC vs SFC vs CE - To compare different chromatographic techniques for enantiomer separation.

    • NMR for chiral purity determination - To include a non-chromatographic technique for comparison.

This set of queries covers all the necessary angles: the specific molecule, the primary technique (MS), the regulatory framework (validation), and the comparative techniques. This will provide the raw material to construct a comprehensive and authoritative guide.

Part 2: Synthesizing Search Results and Structuring the Guide

After executing the searches, I have the following key takeaways:

  • Compound Info: I found supplier information for the molecule (CAS 746597-83-1), confirming its structure and basic properties[1]. There are no specific validation papers for this exact molecule, as anticipated.

  • MS Fragmentation: Alcohols and amines have characteristic fragmentation patterns. For alcohols, a loss of water (M-18) is common, and alpha-cleavage (cleavage of the C-C bond next to the oxygen) is also typical[2][3][4]. For amines, alpha-cleavage is also dominant[2][4][5]. This allows me to predict the likely fragmentation of the target molecule, which is essential for setting up an MS/MS experiment (selecting precursor and product ions).

  • Validation Guidelines: The FDA and ICH guidelines (specifically ICH Q2(R2) and M10) are the definitive sources[6][7][8][9][10][11]. They clearly define the required validation parameters: Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantitation (LOQ), and Robustness[9][12][13]. This will form the backbone of the experimental section.

  • Chiral Analysis by LC-MS: LC-MS/MS is a gold standard for quantifying small molecules[14]. For chiral compounds, the key is coupling a chiral stationary phase (CSP) column with the mass spectrometer[15][16][17][18]. This allows for the separation of enantiomers before they enter the MS for detection and quantification. Derivatization is a potential strategy but direct analysis on a chiral column is often preferred[15][19].

  • Alternative Techniques:

    • Chiral HPLC with UV detection: This is the most common and direct competitor to LC-MS[20][21]. It's robust and widely used, but may lack the sensitivity and specificity of MS, especially in complex matrices[21].

    • NMR Spectroscopy: Useful for structural elucidation and can be used with chiral shift reagents to determine enantiomeric purity, but it is not a high-throughput or highly sensitive quantitative technique compared to chromatography[20][21].

    • Other techniques: Gas Chromatography (GC) is suitable for volatile compounds, and Capillary Electrophoresis (CE) is another option, but HPLC and LC-MS are the workhorses for pharmaceutical analysis[22][23].

With this information, I can now build the guide with the required structure and depth. I will create a narrative that flows from the "why" (importance of validation, principles of the technique) to the "how" (detailed protocol) and then to the "what else" (comparison with alternatives). I have all the necessary components to fulfill the prompt's requirements for scientific integrity, detailed protocols, comparative analysis, and authoritative referencing. I will now proceed with generating the full response.### A Senior Application Scientist's Guide to the Mass Spectrometry Validation of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL

Introduction: The Analytical Imperative for Chiral Building Blocks

In the landscape of pharmaceutical development, the structural and stereochemical integrity of chiral building blocks is paramount. (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL (CAS: 746597-83-1)[1] represents a class of precisely engineered molecules where the specific three-dimensional arrangement of atoms dictates its utility and potential downstream efficacy in an active pharmaceutical ingredient (API). Consequently, validating an analytical method for its characterization is not merely a quality control checkpoint; it is a foundational requirement for ensuring safety, quality, and reproducibility in the drug development pipeline.

This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) based validation for this specific chiral amino alcohol against other analytical alternatives. We will dissect the causality behind experimental choices, present a self-validating protocol grounded in regulatory expectations, and offer a clear, objective comparison to empower researchers in their selection of the most fit-for-purpose analytical strategy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a gold standard for the quantification of small molecules due to its high specificity, accuracy, and productivity[14].

Pillar 1: The Mechanistic Rationale for LC-MS/MS

Before detailing the validation protocol, it is crucial to understand why LC-MS/MS is an exceptionally powerful tool for this analyte. The choice is rooted in the molecule's inherent chemical properties.

  • Ionization and Detection: As an amino alcohol, the molecule contains a primary amine group (-NH2), which is a basic site readily protonated under acidic conditions. This makes it an ideal candidate for positive-mode Electrospray Ionization (ESI), where it will efficiently form a protonated molecular ion, [M+H]+. This high ionization efficiency is the basis for the exceptional sensitivity of the technique.

  • Structural Specificity via Tandem MS (MS/MS): The true power of MS for validation lies in its specificity. By selecting the [M+H]+ ion (the precursor ion) and subjecting it to collision-induced dissociation (CID), we generate a unique fragmentation pattern (product ions). For this molecule, we can predict key fragmentation pathways based on established principles for alcohols and amines[2][3][4]:

    • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen or oxygen is a dominant pathway for amines and alcohols, resulting in a stable, resonance-stabilized fragment[2][5].

    • Loss of Water: Alcohols frequently lose a molecule of water (H₂O), resulting in a fragment ion at [M+H-18]+[3][4].

    • Loss of the Hydroxymethyl Group: Cleavage can occur to lose the -CH₂OH group.

This predictable fragmentation allows us to establish a highly specific Multiple Reaction Monitoring (MRM) transition (Precursor Ion → Product Ion), which acts as a unique mass-based fingerprint for the analyte. This ensures we are unequivocally measuring the target compound, even in the presence of impurities[12].

  • Enantiomeric Separation: Mass spectrometry itself does not differentiate between enantiomers as they have identical mass-to-charge ratios. Therefore, it is critically coupled with a chiral chromatographic method. A chiral stationary phase (CSP) in the liquid chromatography (LC) system physically separates the (R)- and (S)-enantiomers before they enter the mass spectrometer, allowing for the precise quantification of the desired (R)-enantiomer and the control of its undesired counterpart[15][16].

Pillar 2: A Comprehensive Validation Protocol (ICH Q2(R2) Framework)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[10]. Our protocol is designed to meet the rigorous standards outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2)[8][9], which are recognized by the FDA[7][11].

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_eval Phase 3: Parameter Evaluation cluster_report Phase 4: Reporting prep_std Prepare Stock Solutions (Analyte & Internal Standard) prep_cal Prepare Calibration Curve Standards (LLOQ to ULOQ) prep_std->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_std->prep_qc acq_sys System Suitability Test (SST) acq_val Run Validation Batches (Blanks, Zeros, Cal, QCs) acq_sys->acq_val If SST Passes eval_spec Specificity & Selectivity acq_val->eval_spec eval_lin Linearity & Range acq_val->eval_lin eval_acc_prec Accuracy & Precision acq_val->eval_acc_prec eval_loq LLOQ Confirmation acq_val->eval_loq eval_rob Robustness acq_val->eval_rob report Compile Validation Report eval_acc_prec->report

Caption: High-level workflow for the LC-MS/MS method validation process.

Step-by-Step Methodology

1. Materials and Reagents:

  • Reference Standard: (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL (purity >99%).

  • Enantiomeric Impurity: (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version is ideal (e.g., D4-labeled analyte). If unavailable, a close structural analog can be used.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water.

  • Additives: LC-MS grade Formic Acid or Ammonium Acetate.

2. Instrumentation (Typical):

  • LC System: UHPLC system capable of binary gradients.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based CSP) known for separating amino alcohols.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

3. LC-MS/MS Method Parameters:

  • LC Method:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Optimized to achieve baseline separation of (R) and (S) enantiomers.

    • Flow Rate: e.g., 0.4 mL/min

    • Column Temperature: e.g., 30 °C

  • MS Method:

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • Analyte: Determine precursor [M+H]+ and select 2-3 high-intensity, specific product ions.

      • Internal Standard: Determine its unique precursor/product transition.

    • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal.

4. Validation Experiments:

Parameter Purpose Experimental Approach Typical Acceptance Criteria (ICH/FDA)
Specificity & Selectivity To demonstrate that the signal is unequivocally from the analyte.[9][12]Analyze blank matrix, matrix spiked with IS, and matrix spiked with analyte at the Lower Limit of Quantitation (LLOQ). Analyze a sample containing the (S)-enantiomer and other potential impurities to ensure no interference at the analyte's retention time.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[11] Chromatographic separation (resolution >1.5) from the (S)-enantiomer.
Linearity & Range To demonstrate a proportional relationship between concentration and MS response.[12]Prepare a calibration curve with at least 6 non-zero concentration points, from LLOQ to ULOQ (Upper Limit of Quantitation). Analyze in triplicate.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of results to the true value (accuracy) and the degree of scatter (precision).[9][12]Analyze Quality Control (QC) samples at a minimum of three levels (Low, Mid, High) in multiple replicates (n≥5) on the same day (intra-day) and across 2-3 different days (inter-day).Mean accuracy within ±15% of nominal value. Precision (%CV or RSD) ≤15%. (For LLOQ, ±20% for accuracy and ≤20% for precision).
Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[12]The LLOQ is established as the lowest point on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20%).Signal-to-noise ratio is often >10, but accuracy/precision data is definitive.
Robustness To show the method is reliable during minor, deliberate variations in parameters.Vary key LC parameters slightly (e.g., ±2°C column temp, ±5% organic mobile phase composition, ±0.1 pH units). Analyze QC samples.The results should remain within system suitability and accuracy/precision limits.
Pillar 3: Comparative Analysis of Validation Techniques

While LC-MS/MS is a premier technique, a comprehensive guide must objectively compare it to viable alternatives. The choice of method is often a balance of sensitivity needs, sample complexity, throughput requirements, and available instrumentation.

G cluster_crit Decision Criteria cluster_tech Analytical Techniques start Start: Need to Validate Chiral Compound crit_sens High Sensitivity Needed? (e.g., trace analysis) start->crit_sens crit_spec High Specificity Needed? (e.g., complex matrix) crit_sens->crit_spec Yes tech_hplc Chiral HPLC-UV crit_sens->tech_hplc No crit_quant Primary Goal: Precise Quantitation? crit_spec->crit_quant Yes crit_spec->tech_hplc No crit_struct Primary Goal: Structure Confirmation? crit_quant->crit_struct No tech_ms LC-MS/MS crit_quant->tech_ms Yes tech_nmr NMR Spectroscopy crit_struct->tech_nmr Yes

Caption: Decision tree for selecting an analytical technique for chiral validation.

Comparison Table
Technique Principle Strengths Limitations Best Suited For
LC-MS/MS Chromatographic separation of enantiomers followed by mass-based detection and fragmentation for confirmation.Unmatched Sensitivity & Specificity: Ideal for trace-level quantification in complex matrices (e.g., biological samples).[12][14] High Throughput: Modern systems are fast and automatable. Confirmatory: MS/MS fragmentation provides structural confirmation.Higher Cost: Instrumentation is more expensive to acquire and maintain. Matrix Effects: Ionization can be suppressed or enhanced by co-eluting compounds, requiring careful method development.[7]Quantitative analysis requiring high sensitivity and specificity; impurity profiling; bioanalytical studies.
Chiral HPLC with UV Detection Chromatographic separation of enantiomers followed by detection using UV-Vis absorbance.Robust & Widely Available: Considered a workhorse in QC labs.[20][21] Lower Cost & Simpler Operation: More accessible than MS. Direct Quantitation: Well-established for purity and assay measurements.Lower Sensitivity: Generally less sensitive than MS. Requires a Chromophore: The molecule must absorb UV light. Potential for Interference: Co-eluting impurities with similar UV spectra can interfere with quantification.[21]Routine quality control, enantiomeric purity testing of drug substances and intermediates where sensitivity is not a limiting factor.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Definitive Structure Elucidation: Unparalleled for confirming the chemical structure. Non-Destructive: The sample can be recovered after analysis. Enantiomeric Purity: Can be determined using chiral solvating or derivatizing agents.[20][21]Low Sensitivity: Not suitable for trace analysis. Not a Quantitative Tool (primarily): While quantitative NMR (qNMR) exists, it is less common and less sensitive than chromatographic methods for routine work. Complex Spectra: Can be difficult to interpret for complex mixtures.Absolute confirmation of chemical structure and stereochemistry; reference standard characterization.
Conclusion and Expert Recommendation

The validation of an analytical method for a chiral intermediate like (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is a critical, non-negotiable step in drug development.

For applications demanding the highest level of assurance—such as quantifying low-level enantiomeric impurities, analyzing the compound in complex biological matrices, or meeting stringent regulatory submission standards—LC-MS/MS is the unequivocally superior methodology . Its combination of chromatographic separation with the specificity of mass-based detection provides a level of confidence that is difficult to achieve with other techniques. While Chiral HPLC-UV remains a robust and valuable tool for routine QC of bulk materials, it lacks the sensitivity and confirmatory power of MS.

Ultimately, the choice of technology must be fit-for-purpose. However, by adopting a validation framework grounded in ICH principles and leveraging the inherent strengths of LC-MS/MS, researchers and drug developers can build a foundation of analytical certainty that supports the entire lifecycle of their product.

References
  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays.
  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry.
  • YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium.
  • ResearchGate. (2014, April 10). Which analytical technique is best for chiral separation?
  • PMC. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
  • PMC - NIH. (2024, May 16). Unconventional approaches for chiral resolution.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Springer Protocols. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • UArizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
  • Methods in Molecular Biology. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • OSTI.GOV. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
  • Humana Press Inc. (n.d.). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Wako Blog | Laboratory Chemicals. (2024, February 15). Chiral Amino Acid Analysis Using LC/MS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • SynQuest Laboratories. (n.d.). (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol.
  • CymitQuimica. (n.d.). 2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol.

Sources

Validation

Spectroscopic Validation of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL: A Comparative Guide to Ensuring Structural Integrity

An objective comparison guide by a Senior Application Scientist on the spectroscopic validation of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL's structural integrity, with supporting experimental data. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison guide by a Senior Application Scientist on the spectroscopic validation of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL's structural integrity, with supporting experimental data.

This guide provides a comprehensive framework for the spectroscopic validation of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL, a chiral building block crucial in pharmaceutical synthesis. We will explore a multi-technique approach, focusing not just on primary structure confirmation but also on ensuring enantiomeric purity. The causality behind experimental choices is detailed, providing a self-validating system for researchers and drug development professionals.

The core challenge in validating a molecule like this lies in unambiguously confirming the precise arrangement of its three key regions: the substituted aromatic ring, the aliphatic amino alcohol backbone, and, most critically, the stereochemistry at the chiral center (C1). Our validation strategy is therefore designed to interrogate each of these features systematically.

Workflow for Structural and Stereochemical Validation

A robust validation workflow prevents the progression of impure or incorrectly identified intermediates into later-stage development, saving significant resources. The workflow presented here ensures orthogonality, where each technique provides unique and complementary information.

G cluster_0 Primary Structure Confirmation cluster_1 Stereochemical Integrity MS Mass Spectrometry (MS) Confirms Molecular Weight IR FT-IR Spectroscopy Identifies Functional Groups MS->IR Yes Fail FAIL Re-synthesize or Re-purify MS->Fail No NMR 1D & 2D NMR Maps Connectivity & Regiochemistry IR->NMR Yes IR->Fail No Chiral_HPLC Chiral HPLC Quantifies Enantiomeric Purity NMR->Chiral_HPLC Yes NMR->Fail No End Structurally & Stereochemically Validated Compound Chiral_HPLC->End >99% ee Chiral_HPLC->Fail <99% ee Start Synthesized Compound (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL Start->MS Is MW correct? G cluster_nmr NMR Assignment Workflow H1 ¹H NMR (Proton Signals & Splitting) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC Assignment Unambiguous Structural Assignment COSY->Assignment Aliphatic Chain HSQC->Assignment Full C-H Framework

Caption: Logic flow for unambiguous structure assignment using NMR.

Chiral HPLC: Quantifying Enantiomeric Purity

Trustworthiness: While NMR confirms connectivity, it generally cannot distinguish between enantiomers. For this, a chiral separation technique is required. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (% ee). The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC
  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series). Column selection is empirical and requires screening.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 220 nm).

  • Analysis: Inject the sample. A successful separation will show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer.

  • Validation: Calculate the enantiomeric excess using the peak areas: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100. For pharmaceutical applications, a % ee of >99% is typically required.

Data Comparison: High vs. Low Enantiomeric Purity
ParameterHigh Purity Sample (>99% ee)Low Purity Sample (~50% ee)Interpretation
Chromatogram One major peak (e.g., at t_R = 8.5 min) and a barely detectable peak for the other enantiomer (e.g., at t_R = 10.2 min).Two peaks of nearly equal area at their respective retention times.The area of the second peak directly indicates the level of the unwanted enantiomeric impurity.
Calculated % ee >99%~50% (or lower)A low % ee indicates a failed or non-selective asymmetric synthesis or racemization.

Conclusion

The structural and stereochemical integrity of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL cannot be confirmed by a single technique. A multi-faceted approach, beginning with rapid checks by Mass Spectrometry and FT-IR, followed by definitive structural mapping with a suite of NMR experiments, and culminating in the quantitative assessment of enantiomeric purity by Chiral HPLC, provides a self-validating and trustworthy dossier on the compound's quality. This rigorous validation is essential for its application in regulated drug development environments.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and Mass Spectrometry. (Cengage Learning, ISBN: 978-1305888448) - Note: As a textbook, a direct link is not provided, but it is a standard reference in the field.
  • NIST Chemistry WebBook. A comprehensive public data resource for chemical and spectroscopic information maintained by the National Institute of Standards and Technology. URL: [Link]

  • Chiral Technology Services. An example of a commercial service provider offering chiral separation services, illustrating the types of columns and methods used in the industry. URL: [Link]

  • Journal of Organic Chemistry. A leading peer-reviewed journal publishing research on organic chemistry, including the synthesis and characterization of new molecules. Spectroscopic data for novel compounds are typically reported here. URL: [Link]

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